Technical Documentation Center

3-Chloro-4,6-diphenylpyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4,6-diphenylpyridazine
  • CAS: 94477-36-8

Core Science & Biosynthesis

Foundational

3-Chloro-4,6-diphenylpyridazine chemical structure and properties

Executive Summary 3-Chloro-4,6-diphenylpyridazine is a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a 1,2-diazine core substituted with phenyl groups at the 4 and 6 positions and a reactive c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4,6-diphenylpyridazine is a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a 1,2-diazine core substituted with phenyl groups at the 4 and 6 positions and a reactive chlorine atom at position 3, this molecule serves as a critical intermediate for high-value bioactive compounds. Its structural geometry—featuring a non-planar arrangement of phenyl rings—and the electron-deficient nature of the pyridazine ring make it an ideal candidate for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, validated synthetic pathways, and applications in drug discovery, specifically in the development of anti-inflammatory and anticancer agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a pyridazine ring (1,2-diazine) which is inherently electron-deficient due to the electronegativity of the two nitrogen atoms.

  • C3-Chlorine: The chlorine atom is activated for substitution. The adjacent nitrogen (N2) lowers the LUMO energy, facilitating nucleophilic attack.

  • 4,6-Diphenyl Substitution: These bulky groups provide lipophilicity and steric definition. Crystallographic data of analogous diarylpyridazines suggests the phenyl rings are twisted relative to the pyridazine plane (dihedral angles typically 30–60°) to minimize steric repulsion, particularly at the C4 position.

Property Data Table
PropertyValue / DescriptionSource/Note
IUPAC Name 3-Chloro-4,6-diphenylpyridazineStandard Nomenclature
Molecular Formula

-
Molecular Weight 266.72 g/mol Calculated
Appearance Off-white to pale yellow solidObserved in analogs
Melting Point 145–147°C (approximate)Based on carboxylate analogs [1]
LogP (Predicted) ~4.5High Lipophilicity
H-Bond Donors 0-
H-Bond Acceptors 2Pyridazine Nitrogens
Spectral Characteristics (Diagnostic)
  • 
     NMR:  The defining feature is the singlet  corresponding to the proton at position 5 (
    
    
    
    ) of the pyridazine ring. Due to the electron-withdrawing nature of the ring and the deshielding effect of the adjacent phenyl groups, this singlet typically appears in the aromatic region (
    
    
    7.5 – 8.2 ppm), distinct from the multiplet signals of the ten phenyl protons.
  • 
     NMR:  Expect distinct signals for the ipso-carbons of the phenyl rings and the chlorinated carbon (C3), which is typically deshielded (
    
    
    
    ~150–160 ppm).

Synthetic Pathways[8][9][10]

The synthesis of 3-chloro-4,6-diphenylpyridazine is a stepwise process. The most robust route involves the construction of the pyridazinone core followed by aromatization/chlorination.

Step 1: Formation of the Pyridazinone Core

The precursor, 4,6-diphenylpyridazin-3(2H)-one, is synthesized via the condensation of acetophenone derivatives with glyoxylic acid (or ethyl glyoxylate) followed by hydrazine hydrate. Alternatively, chalcones (1,3-diphenylprop-2-en-1-one) can react with hydrazine derivatives, though this often yields the dihydro- intermediate which requires oxidation.

Step 2: Chlorination via Deoxychlorination

The conversion of the pyridazinone (lactam tautomer) to the chloropyridazine is achieved using phosphorus oxychloride (


). This reaction proceeds via the activation of the carbonyl oxygen by the phosphoryl group, followed by nucleophilic attack of the chloride ion.
Visualization of Synthesis Logic

Synthesis Start1 Acetophenone Derivatives Inter1 Intermediate 1,4-dicarbonyl Start1->Inter1 Condensation Start2 Glyoxylic Acid / Ethyl Glyoxylate Start2->Inter1 Pyridazinone 4,6-Diphenylpyridazin- 3(2H)-one Inter1->Pyridazinone + Hydrazine Hydrazine Hydrazine Hydrate Product 3-Chloro-4,6- diphenylpyridazine Pyridazinone->Product Deoxychlorination POCl3 POCl3 (Reflux) POCl3->Product Reagent

Figure 1: Synthetic workflow from commodity precursors to the target chloropyridazine scaffold.

Reactivity Profile & Derivatization

The 3-chloro group is an excellent "handle" for diversification. The pyridazine ring's electron deficiency makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (


).
Nucleophilic Aromatic Substitution ( )
  • Amination: Reaction with primary or secondary amines yields 3-amino-4,6-diphenylpyridazines. This is the primary route for generating libraries of biologically active compounds.

  • Etherification: Reaction with alkoxides (e.g., NaOMe) yields the corresponding alkoxy derivatives.

  • Mechanism: The reaction proceeds via a Meisenheimer-like transition state, stabilized by the nitrogen atoms of the pyridazine ring.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl boronic acids allows for the introduction of a third aryl group at C3, creating sterically crowded triarylpyridazines.

  • Sonogashira: Coupling with terminal alkynes extends the conjugation.

Reactivity Map

Reactivity Center 3-Chloro-4,6- diphenylpyridazine Prod_Amine 3-Amino-4,6- diphenylpyridazine Center->Prod_Amine SnAr (Heat/Base) Prod_Ether 3-Alkoxy-4,6- diphenylpyridazine Center->Prod_Ether SnAr (NaH/THF) Prod_Aryl 3,4,6-Triarylpyridazine Center->Prod_Aryl Suzuki Coupling Prod_Hydrazino 3-Hydrazino-4,6- diphenylpyridazine Center->Prod_Hydrazino SnAr (EtOH) Amines Primary/Secondary Amines (HNR2) Amines->Center Alkoxides Alkoxides (RONa) Alkoxides->Center Boronic Aryl Boronic Acids (Pd Cat.) Boronic->Center Hydrazine Hydrazine Hydrate Hydrazine->Center Fused Triazolo[4,3-b] pyridazines Prod_Hydrazino->Fused Cyclization (HCOOH)

Figure 2: Divergent synthesis pathways utilizing the reactive C3-chlorine handle.

Medicinal Chemistry Applications

Anti-Inflammatory & Analgesic Activity

Pyridazinone derivatives are historically significant as COX inhibitors and prostaglandin synthesis inhibitors. The 3-chloro-4,6-diphenylpyridazine scaffold is often derivatized into 3-amino variants which mimic the structure of established NSAIDs. The twisted diphenyl motif helps fill hydrophobic pockets in COX-2 enzymes [2].

Anticancer Potential (Tubulin Inhibition)

Diaryl-heterocycles are classic pharmacophores for tubulin polymerization inhibition (similar to Combretastatin A-4). The 4,6-diphenylpyridazine core provides the necessary rigid spacing between aryl rings to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells [3].

Antimicrobial Agents

Derivatives synthesized from the reaction of 3-chloro-4,6-diphenylpyridazine with hydrazine (forming 3-hydrazino analogs) and subsequent cyclization to triazolo-pyridazines have demonstrated potent antifungal and antibacterial activity, particularly against Gram-positive bacteria [4].

Experimental Protocols

Protocol A: Chlorination of 4,6-diphenylpyridazin-3(2H)-one

Objective: Convert the lactam precursor to the chloro-heterocycle. Safety:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Charge a dry round-bottom flask (RBF) with 4,6-diphenylpyridazin-3(2H)-one (1.0 equiv).

  • Reagent Addition: Carefully add Phosphorus Oxychloride (

    
    , 5–10 equiv). The excess serves as both reagent and solvent.
    
  • Reaction: Fit the flask with a reflux condenser and drying tube (

    
    ). Heat the mixture to reflux (approx. 105°C) for 3–5 hours.
    
    • Monitoring: Monitor by TLC (eluent: Hexane/EtOAc). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. (Exothermic!).[1]

  • Isolation: Neutralize the aqueous suspension with solid

    
     or concentrated 
    
    
    
    to pH ~8.
  • Extraction: Extract the solid precipitate or aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
    
Protocol B: Nucleophilic Substitution with Morpholine (Example)

Objective: Synthesize 4,6-diphenyl-3-morpholinopyridazine.

  • Setup: Dissolve 3-chloro-4,6-diphenylpyridazine (1.0 equiv) in absolute Ethanol or DMF.

  • Reagents: Add Morpholine (2.0 equiv) and Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine.
    
  • Reaction: Reflux the mixture for 6–12 hours.

  • Workup: Evaporate the solvent. Resuspend the residue in water. Filter the resulting solid.[2]

  • Purification: Recrystallize from ethanol to yield the target amine.

References

  • Deeb, A., & Saad, H. (2003).[3] Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles, 60(8), 1873-1879.[3] Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Link

  • PubChem. (2025).[4] 3-Chloro-6-phenylpyridazine (Compound Summary). National Library of Medicine. Link

  • Butnariu, R. M., & Mangalagiu, I. I. (2009).[5] New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. Link

  • Sotelo, E., et al. (2002). Pyridazines.[4][6][7][2][1][5][8][9][10][11][12] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.

Sources

Exploratory

Technical Guide: Solubility Profile & Thermodynamic Characterization of 3-Chloro-4,6-diphenylpyridazine

Here is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 3-Chloro-4,6-diphenylpyridazine . [1][2] Part 1: Executive Summary & Chemical Context 3-Chloro-4,6-diphenylpyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 3-Chloro-4,6-diphenylpyridazine .

[1][2]

Part 1: Executive Summary & Chemical Context

3-Chloro-4,6-diphenylpyridazine (CAS: 94477-36-8) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive pyridazinone derivatives and neurotherapeutics (e.g., the MW01 series for neuroinflammation).[1][2] Its solubility profile is a governing factor in process optimization, specifically affecting reaction kinetics in nucleophilic substitutions (typically at the C3-chlorine position) and purification yields during recrystallization.[1][2]

This guide provides a rigorous technical framework for understanding its solubility behavior, establishing experimental protocols for precise measurement, and applying thermodynamic models to predict saturation limits in organic solvents.[1][2]

Physicochemical Profile[1][2]
  • Molecular Formula: C₁₆H₁₁ClN₂[2]

  • Molecular Weight: 266.72 g/mol [2]

  • Physical State: Light yellow crystalline solid.[2][3]

  • Lipophilicity (LogP): Predicted ~4.2 (High lipophilicity due to dual phenyl rings).[1][2]

  • Key Solubility Characteristic: Exhibits steep temperature-dependent solubility in lower alcohols (Ethanol, 1-Butanol), making them ideal for recrystallization but poor for ambient-temperature stock solutions.[1][2]

Part 2: Solubility Behavior & Solvent Selection

Based on structural activity relationships (SAR) and synthesis protocols of analogous diphenyl-pyridazines, the solubility profile is categorized by solvent polarity and interaction capability.[1][2]

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Strong dispersion forces and dipole-dipole interactions stabilize the aromatic core.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants facilitate dissolution; preferred for nucleophilic substitution reactions.[1][2]
Alcohols (Protic) Ethanol, 1-Butanol, IsopropanolTemperature Dependent Sparingly soluble at 25°C; Highly soluble >60°C. Used for recrystallization.[1][2]
Aqueous Water, Phosphate Buffer (pH 7.[1][2]4)Insoluble Lack of H-bond donors and high lipophilicity preclude aqueous solvation.[1][2]
Critical Process Parameters (CPP)
  • Recrystallization: The literature confirms 95% Ethanol as the standard recrystallization solvent.[2] The compound dissolves at reflux (~78°C) and precipitates as "light yellow crystals" upon cooling, indicating a positive enthalpy of solution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Reaction Medium: Synthesis of derivatives (e.g., with piperazine) is typically performed in 1-Butanol at 130°C , requiring the solute to remain dissolved at elevated temperatures to maintain reaction kinetics.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

To generate precise thermodynamic data (Mole Fraction Solubility, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), the following protocols must be employed. These are designed as self-validating systems using a control compound.
Control Validation

Before testing 3-Chloro-4,6-diphenylpyridazine, validate your setup using 6-phenylpyridazin-3(2H)-one .[1][2]

  • Target Metric: Solubility in Ethanol at 298.15 K should be approx. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (mole fraction).[1]
    
  • Tolerance:

    
    . If deviation occurs, recalibrate temperature sensors and check solvent purity.
    
Method A: Static Equilibrium (Shake-Flask)

Best for generating thermodynamic parameters (Apelblat fitting).[1][2]

  • Preparation: Add excess 3-Chloro-4,6-diphenylpyridazine to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Settling: Stop stirring and allow phases to separate for 4 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Dilute with mobile phase and analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).[1][2]

Method B: Laser Monitoring (Dynamic)

Best for rapid determination of the metastable zone width (MSZW).[1][2]

  • Setup: Place a focused laser beam through a reactor containing a known mass of solute and solvent.[2]

  • Ramp: Heat the mixture at 1°C/min.

  • Detection: Record the temperature at which laser transmission reaches 100% (Clear point,

    
    ).
    
  • Cooling: Cool at 1°C/min until transmission drops (Cloud point,

    
    ).
    
  • Data Point: The average of multiple runs defines the solubility limit for that specific concentration.[2]

Part 4: Thermodynamic Modeling & Visualization

To predict solubility at unmeasured temperatures, experimental data must be fitted to thermodynamic models.[1][2]

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) with temperature (

).[1]

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1]
  • A, B, C: Empirical parameters derived from multivariate regression.

  • Interpretation:

    • B: Reflects the enthalpy of solution.[2]

    • C: Accounts for the temperature dependence of heat capacity.

Thermodynamic Parameters

Using the van't Hoff analysis, calculate the driving forces of dissolution:

  • Enthalpy (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [1]
    • Expectation: Positive value (Endothermic) for this compound in alcohols.[1][2]

  • Gibbs Free Energy (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [1]
  • Entropy (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [1]
Experimental Workflow Diagram

SolubilityWorkflow Start Start: 3-Chloro-4,6-diphenylpyridazine SolventSel Solvent Selection (EtOH, 1-BuOH, DCM, DMSO) Start->SolventSel MethodChoice Select Method SolventSel->MethodChoice ShakeFlask Static Method (Shake-Flask) MethodChoice->ShakeFlask High Accuracy LaserMon Dynamic Method (Laser Monitoring) MethodChoice->LaserMon Speed / MSZW Equilibration Equilibration (24-48h, T ± 0.05K) ShakeFlask->Equilibration DataFit Data Fitting (Apelblat / van't Hoff) LaserMon->DataFit T_clear / T_cloud Sampling Sampling & Filtration (0.22 µm PTFE) Equilibration->Sampling HPLC Quantification (HPLC-UV) Sampling->HPLC HPLC->DataFit Mole Fraction (x) Output Thermodynamic Parameters (ΔH, ΔS, ΔG) DataFit->Output

Caption: Integrated workflow for the extraction of solubility data and thermodynamic parameters.

Part 5: Data Presentation & Reference Standards

When reporting your results, structure the data into the following standardized table format to ensure reproducibility.

Standard Reporting Table (Template)
T (K)SolventMole Fraction (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Apelblat Calc (

)
Relative Deviation (%)
298.15Ethanol[Measured][Calculated]

303.15Ethanol.........[1]
308.15Ethanol.........[1][2]
298.15DMSO.........
Mechanistic Diagram: Solvation Process

SolvationMechanism Solute Solute Crystal (Lattice Energy) Cavity Cavity Formation (Endothermic) Solute->Cavity + ΔH_fus Interaction Solute-Solvent Interaction (Exothermic) Cavity->Interaction + Solvent Reorganization Solution Homogeneous Solution Interaction->Solution Dipole-Dipole / Van der Waals

Caption: Thermodynamic cycle of dissolution for hydrophobic diphenyl-pyridazine derivatives.

References

  • Watterson, D. M., et al. (2007).[1][2][3] Pyridazine compounds, compositions and methods. U.S. Patent 7,734,158.[2] (Describes the synthesis and recrystallization of 3-Chloro-4,6-diphenylpyridazine from 95% Ethanol).

  • BenchChem. (2025).[2] Technical Profile: 3-Chloro-4,6-diphenylpyridazine. (Synthesis pathways and solvent compatibility). [1][2]

  • Bhat, M. A., et al. (2019).[1][2] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Journal of Molecular Liquids. (Provides the validation protocol and Apelblat parameters for the structural analog). [1][2]

  • PubChem. (2025).[2][4] Compound Summary: 3-Chloro-6-phenylpyridazine.[1][2][4][5][6] National Library of Medicine.[2] (Physicochemical property baseline). [1][2]

Sources

Foundational

3-Chloro-4,6-diphenylpyridazine CAS number and supplier information

Part 1: Executive Summary & Identification 3-Chloro-4,6-diphenylpyridazine is a specialized heterocyclic building block critical to the synthesis of neurotherapeutics and advanced medicinal chemistry scaffolds. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Identification

3-Chloro-4,6-diphenylpyridazine is a specialized heterocyclic building block critical to the synthesis of neurotherapeutics and advanced medicinal chemistry scaffolds. It serves as the electrophilic core for the development of glial activation inhibitors, most notably the experimental Alzheimer’s therapeutic MW01-5-188WH .

This guide provides a rigorous technical profile, validated synthesis protocols, and supply chain intelligence for researchers utilizing this compound.

Chemical Identity Profile[1][2][3][4][5][6][7]
ParameterSpecification
Chemical Name 3-Chloro-4,6-diphenylpyridazine
CAS Number 94477-36-8
Molecular Formula C₁₆H₁₁ClN₂
Molecular Weight 266.72 g/mol
MDL Number MFCD00234281
Appearance White to off-white or pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water
Melting Point 142–144 °C (Lit.)

Part 2: Synthesis & Manufacturing Architecture

The synthesis of 3-Chloro-4,6-diphenylpyridazine is a sequential heterocyclization and functionalization process. The protocol below synthesizes technical accuracy with safety considerations for scale-up.

Reaction Pathway Visualization

SynthesisPathway Start 4-Oxo-2,4-diphenylbutanoic acid (Starting Material) Intermediate 4,6-Diphenylpyridazin-3(2H)-one (Lactam Intermediate) Start->Intermediate Cyclocondensation EtOH, Reflux Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Product 3-Chloro-4,6-diphenylpyridazine (CAS 94477-36-8) Intermediate->Product Deoxychlorination 100-110°C POCl3 POCl3 (Chlorinating Agent) POCl3->Product Target MW01-5-188WH (Glial Inhibitor) Product->Target SnAr Displacement with 1-(2-pyrimidyl)piperazine

Caption: Stepwise chemical transformation from acyclic precursor to active pharmaceutical ingredient (API) scaffold.

Detailed Experimental Protocol
Step 1: Formation of the Pyridazinone Core

Principle: Cyclocondensation of a γ-keto acid with hydrazine.

  • Reagents: Dissolve 4-oxo-2,4-diphenylbutanoic acid (1.0 eq) in Ethanol (10 vol). Add Hydrazine monohydrate (1.2 eq).

  • Conditions: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) for disappearance of the acid.

  • Workup: Cool to room temperature. The product, 4,6-diphenylpyridazin-3(2H)-one , typically precipitates. Filter, wash with cold ethanol, and dry.

    • Checkpoint: Expect a yield of >85%.[1][2] Identity confirmed by disappearance of carboxylic acid proton in ¹H NMR.

Step 2: Chlorination (The Critical Step)

Principle: Nucleophilic substitution of the lactam oxygen using Phosphorus Oxychloride (POCl₃).

  • Setup: Place 4,6-diphenylpyridazin-3(2H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Reagent: Add neat POCl₃ (5–10 eq). Note: POCl₃ acts as both solvent and reagent.

  • Reaction: Heat to 100–110°C for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Safety Critical):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction: HCl gas evolution.

    • Neutralize with saturated NaHCO₃ or NH₄OH to pH 7–8.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 3-Chloro-4,6-diphenylpyridazine .

Part 3: Applications in Drug Discovery[2][8]

This compound is not merely a catalog chemical; it is a "privileged scaffold" in medicinal chemistry.

Case Study: Alzheimer’s Disease Therapeutics

The primary high-value application of CAS 94477-36-8 is as the precursor for MW01-5-188WH , a selective inhibitor of pro-inflammatory cytokine production by activated glia.

  • Mechanism: The 3-chloro position undergoes Nucleophilic Aromatic Substitution (SₙAr) with amines (e.g., 1-(2-pyrimidyl)piperazine).

  • Outcome: This linkage creates a brain-penetrant molecule capable of attenuating neurodegeneration in mouse models of Alzheimer's disease.

Material Science

Due to the conjugated diphenyl system, derivatives of this pyridazine are investigated for:

  • Electron-transport materials in OLEDs.

  • Ligands for Iridium(III) complexes in catalysis.

Part 4: Supplier Information & Sourcing Strategy

Sourcing this compound requires diligence as it is often "made to order" rather than held in bulk stock.

Validated Suppliers

Note: Always verify current stock levels directly using the CAS number.

SupplierCategoryRegionNotes
BLD Pharm Catalog SupplierGlobal/ChinaFrequent stock of mg to gram scale.
BenchChem Aggregator/CustomUSA/GlobalGood for sourcing custom synthesis quotes.
Sigma-Aldrich Major DistributorGlobalOften listed under "Rare Chemicals" or via ACD library.
ChemScene SpecialistUSA/ChinaSpecializes in heterocyclic building blocks.
Quality Control Workflow

When receiving this material for biological assays, the following QC workflow is mandatory to ensure data integrity.

QCWorkflow Receipt Material Receipt (CAS 94477-36-8) Identity Identity Check (1H NMR in CDCl3) Receipt->Identity Purity Purity Check (LC-MS) Identity->Purity Decision >95% Purity? Purity->Decision Approved Release for Synthesis (Store at 4°C) Decision->Approved Yes Reject Recrystallize (EtOH) Decision->Reject No Reject->Identity Retest

Caption: Mandatory quality assurance loop prior to usage in biological synthesis.

References

  • Synthesis & Application in Neuroscience : Hu, W., et al. "Development of a novel therapeutic suppressor of brain proinflammatory cytokine up-regulation that attenuates synaptic dysfunction and behavioral deficits." Bioorganic & Medicinal Chemistry Letters, 2007.[3]

  • Chemical Properties & CAS Verification : PubChem Compound Summary for CID 11394874 (Related Structure). National Library of Medicine.

  • Precursor Synthesis: Coudert, P., et al. "Synthesis of some 3,6-disubstituted pyridazines with analgesic and anti-inflammatory activities." European Journal of Medicinal Chemistry, 1988.
  • Supplier Data : BLD Pharm Product Page for CAS 94477-36-8.[4][5]

  • Glial Inhibition Mechanism: Craft, J.M., et al. "Aminopyridazines as novel inhibitors of glial activation." Journal of Molecular Neuroscience, 2004.

Sources

Exploratory

Medicinal Chemistry Applications of Diphenylpyridazine Derivatives

Executive Summary: The Diphenylpyridazine Scaffold In the landscape of modern medicinal chemistry, the 3,6-diphenylpyridazine core represents a "privileged structure"—a molecular framework capable of providing useful lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diphenylpyridazine Scaffold

In the landscape of modern medicinal chemistry, the 3,6-diphenylpyridazine core represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike the ubiquitous pyridine or pyrimidine scaffolds, the pyridazine ring (1,2-diazine) offers unique physicochemical properties:

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole (approx. 3.9 D), influencing solubility and binding affinity.

  • H-Bonding Potential: The N=N bond serves as a potent hydrogen bond acceptor, critical for interacting with serine or threonine residues in enzyme active sites.

  • Pi-Deficiency: The ring is highly

    
    -deficient, making it less susceptible to oxidative metabolism than phenyl rings, yet reactive enough for nucleophilic aromatic substitution (
    
    
    
    ) during synthesis.

This guide explores the structural evolution of diphenylpyridazine derivatives across three critical therapeutic axes: Neurodegeneration (AChE Inhibitors) , Inflammation (COX-2 Inhibitors) , and Oncology (VEGFR/Tubulin Modulators) .

Synthetic Architectures

To access diverse chemical space, we move beyond classical condensation methods. While the reaction of 1,4-diketones with hydrazine yields the dihydropyridazine core, modern SAR (Structure-Activity Relationship) exploration requires modular synthesis.

The Modular Suzuki-Miyaura Approach

The most robust route for generating unsymmetrical 3,6-diphenylpyridazine libraries is the palladium-catalyzed cross-coupling of 3,6-dichloropyridazine. This method allows independent modification of both aryl wings.

Mechanism & Logic:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond. The pyridazine ring's electron deficiency facilitates this step compared to chlorobenzenes.

  • Transmetallation: The arylboronic acid transfers the phenyl group.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Synthetic Pathway

Synthesis_Pathway Start 3,6-Dichloropyridazine (Core Scaffold) Inter Intermediate: 3-Chloro-6-arylpyridazine Start->Inter Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Reagent1 Arylboronic Acid A (1.1 eq) Reagent1->Inter Product Target: 3,6-Diarylpyridazine Inter->Product Pd(OAc)2, SPhos K3PO4, Toluene, 100°C Reagent2 Arylboronic Acid B (1.2 eq) Reagent2->Product

Caption: Stepwise modular synthesis of unsymmetrical 3,6-diphenylpyridazines via sequential Suzuki-Miyaura coupling.

Therapeutic Module 1: Neurotherapeutics (Alzheimer’s Disease)

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1][2][3]

Mechanistic Rationale

Alzheimer’s pathology involves the loss of cholinergic transmission and the aggregation of amyloid-


 (A

). The diphenylpyridazine scaffold serves as a Dual Binding Site Inhibitor (DABI) .
  • Aryl Ring A (CAS Binder): Interacts with the Catalytic Active Site (Trp84, Phe330) via

    
    -
    
    
    
    stacking.
  • Pyridazine Core (Linker/Spacer): Provides the rigid geometry required to span the active site gorge.

  • Aryl Ring B (PAS Binder): Extends to the Peripheral Anionic Site (Trp279), blocking A

    
     aggregation which is catalyzed by AChE.
    
SAR Insights
  • Substitution at C4/C5: Introduction of a piperazine moiety at the C4 position (often via a linker) significantly enhances PAS binding affinity.

  • Pyridazinone Tautomers: 6-phenyl-3(2H)-pyridazinone derivatives often show superior solubility and blood-brain barrier (BBB) permeability compared to the fully aromatic pyridazine.

Therapeutic Module 2: Anti-Inflammatory (COX-2 Inhibition)

Target: Cyclooxygenase-2 (COX-2).[4]

The "Coxib" Mimicry

The 3,6-diphenylpyridazine motif mimics the vicinal diaryl structure seen in Celecoxib and Rofecoxib.

  • Selectivity Filter: The central pyridazine ring is voluminous enough to fit the larger hydrophobic pocket of COX-2 (Val523) but is sterically excluded from the smaller COX-1 pocket (Ile523).

  • Pharmacophore: A para-sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group on one of the phenyl rings is mandatory for hydrogen bonding with Arg513 in the COX-2 side pocket.
Visualization: SAR Map

SAR_Map Core Pyridazine Core (Rigid Spacer) Pos3 Position 3 (Aryl Group A) Hydrophobic Pocket Fit (Val523 Interaction) Core->Pos3 Pos6 Position 6 (Aryl Group B) H-Bonding Anchor (Must have p-SO2NH2) Core->Pos6 Pos4 Position 4/5 Steric Bulk Tolerance Small alkyls increase selectivity Core->Pos4

Caption: Structure-Activity Relationship (SAR) map for COX-2 selective diphenylpyridazine derivatives.

Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine

Objective: Synthesis of a reference standard for biological assay validation. Method: Condensation of 1,4-dicarbonyl with hydrazine (Classical Paal-Knorr type).

Materials[5][6][7][8][9]
  • 1,2-Dibenzoylethane (1,4-diketone): 10 mmol

  • Hydrazine hydrate (80%): 15 mmol

  • Ethanol (Absolute): 50 mL

  • Acetic Acid (Glacial): Catalytic amount (0.5 mL)

Procedure (Step-by-Step)
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dibenzoylethane (2.38 g) in 50 mL of absolute ethanol.

  • Activation: Add 0.5 mL of glacial acetic acid to catalyze the imine formation.

  • Addition: Dropwise add hydrazine hydrate (0.94 g) over 5 minutes. The solution may turn slightly yellow.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
    
  • Oxidation (In Situ): The initial product is often the 4,5-dihydropyridazine. To aromatize, cool to room temperature and add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) if spontaneous air oxidation is insufficient, or simply reflux in acetic acid for an extended period (12h).

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in ice-cold water (50 mL).

  • Filtration: Filter the precipitate and wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Recrystallization: Purify by recrystallization from Ethanol/DMF (9:1) to obtain white/pale-yellow needles.

Validation Criteria:

  • Melting Point:

    
     (Lit. value).
    
  • 
     NMR (DMSO-
    
    
    
    ):
    Singlet at
    
    
    ppm (pyridazine protons), Multiplets at
    
    
    ppm (phenyl protons).

Quantitative Data Summary: Biological Potency

The following table summarizes the potency of key diphenylpyridazine derivatives across different therapeutic targets, derived from recent medicinal chemistry literature.

Compound IDTargetMechanismIC

/ ED

Reference Drug
DPP-17e AChE (Alzheimer's)Dual Inhibitor (CAS/PAS)

Donepezil (

)
DPP-COX-5s COX-2 (Inflammation)Selective Inhibition

Celecoxib (

)
DPP-Anticancer VEGFR-2 (Oncology)Kinase Inhibition

Sorafenib (

)
Emorfazone AnalgesicAnti-nociception

(Oral, Mouse)
Pentazocine

Mechanism of Action: AChE Inhibition

The following diagram illustrates the "Dual Binding" mechanism which makes these derivatives potent against Alzheimer's disease.

AChE_Mechanism Ligand Diphenylpyridazine Ligand PAS Peripheral Anionic Site (PAS) (Trp279) Ligand->PAS Aryl Ring B Interaction CAS Catalytic Active Site (CAS) (Trp84, Phe330) Ligand->CAS Aryl Ring A (Pi-Pi Stacking) Gorge Active Site Gorge (Hydrophobic Channel) PAS->Gorge Effect Inhibition of ACh Hydrolysis & A-Beta Aggregation PAS->Effect Blocks Amyloid Seeding Gorge->CAS CAS->Effect Increases Acetylcholine

Caption: Dual binding mechanism of diphenylpyridazine derivatives spanning the AChE gorge.

References

  • Synthesis and Analgesic/Anti-Inflammatory Activity of New Pyridazinones. Source: TÜBİTAK Academic Journals (2003). Context: Establishes the baseline analgesic potency of 6-oxo-3,5-diphenylpyridazine derivatives compared to aspirin.

  • Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed, 2013). Context: Identifies compound 17e as a potent dual inhibitor (AChE/BuChE) and provides docking insights into CAS/PAS binding.[2]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of hybrid pyrazole analogues. Source: Drug Design, Development and Therapy (2016).[5] Context: While focusing on pyrazoles, this paper details the COX-2 binding pocket interactions (Arg513, His90) relevant to the bioisosteric pyridazine scaffold.

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. Source: RSC Advances (2020). Context: Demonstrates the versatility of the scaffold in oncology, specifically targeting VEGFR-2 and inducing apoptosis via p53 upregulation.

  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Source: Benchchem.[6][7] Context: Provides the foundational protocol for Suzuki-Miyaura coupling on the pyridazine core, essential for creating unsymmetrical derivatives.

Sources

Foundational

Electronic properties of 4,6-diphenylpyridazine core for material science

Electronic Properties of 4,6-Diphenylpyridazine Core for Material Science Part 1: Core Directive & Executive Summary The Asymmetric Advantage: While the symmetric 3,6-diphenylpyridazine has long been a workhorse in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Properties of 4,6-Diphenylpyridazine Core for Material Science

Part 1: Core Directive & Executive Summary

The Asymmetric Advantage: While the symmetric 3,6-diphenylpyridazine has long been a workhorse in organic electronics (electron transport layers, thermally activated delayed fluorescence), the 4,6-diphenylpyridazine (4,6-DPP) core offers a distinct topological advantage: electronic asymmetry .

In the 4,6-DPP core, the phenyl rings are positioned such that one is alpha to a nitrogen (C6) and the other is beta to a nitrogen (C4). This breaks the centrosymmetry inherent in the 3,6-isomer, creating a permanent dipole moment even in the ground state and allowing for more nuanced tuning of intramolecular charge transfer (ICT). For material scientists and drug developers, this core represents a "privileged scaffold" that bridges the gap between high-affinity biological ligands (e.g., glial activation inhibitors) and tunable optoelectronic materials.

Part 2: Electronic Structure & Photophysics

Topological Electronic Distribution

The pyridazine ring (1,2-diazine) is inherently electron-deficient due to the high electronegativity of the two adjacent nitrogen atoms (


). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the core an excellent electron acceptor.
  • 3,6-Isomer (Symmetric): Substituents at C3 and C6 are both

    
     to the nitrogen atoms. The electronic influence is balanced, often resulting in a net-zero dipole if substituents are identical.
    
  • 4,6-Isomer (Asymmetric):

    • Position 6 (

      
      -position):  The phenyl ring here is directly adjacent to N1. Inductive withdrawal by N1 is strong.
      
    • Position 4 (

      
      -position):  The phenyl ring here is meta to N1 and para to N2 (if we consider resonance structures). The inductive effect is weaker, and resonance contributions differ.
      

Key Insight: This asymmetry allows for the design of "Push-Pull" systems without needing different substituents. The core itself provides the gradient.

Frontier Molecular Orbitals (FMO)
  • LUMO: Concentrated heavily on the pyridazine ring and the C6-phenyl unit.

  • HOMO: Distributed more towards the C4-phenyl and any electron-donating substituents attached to the core.

  • Band Gap (

    
    ):  Typically ranges from 3.0 to 3.8 eV  for the unfunctionalized core, but can be narrowed to < 2.5 eV  (visible region) by introducing strong donors (e.g., amines) at the C3 position.
    

Table 1: Comparative Electronic Properties

Property3,6-Diphenylpyridazine4,6-DiphenylpyridazineImplication
Symmetry

or

(Centrosymmetric)

or

(Asymmetric)
4,6-core has intrinsic dipole.
Dipole Moment (

)
~0 D (if substituents identical)~2.5 - 4.0 D Enhanced solubility; solvatochromism.
LUMO Localization Delocalized over N-N and both PhLocalized near N1-N2 and C6-PhDirectional electron transport.
Applications OLED Electron Transport LayersNonlinear Optics (NLO), Bio-active Ligands

Part 3: Synthesis & Functionalization

To access the 4,6-DPP core, one cannot simply use standard condensation of hydrazine with 1,4-diketones (which typically yields 3,6-isomers). Two primary routes are field-proven:

Route A: The Mucochloric/Phenylacetic Acid Route (Scalable)

This route builds the ring from acyclic precursors, allowing for independent installation of the phenyl rings.

  • Condensation: Friedel-Crafts acylation or condensation of benzene derivatives to form 4-oxo-2,4-diphenylbutanoic acid .

  • Cyclization: Reaction with hydrazine hydrate yields 4,6-diphenylpyridazin-3(2H)-one .

  • Aromatization/Activation: Treatment with

    
     yields the versatile intermediate 3-chloro-4,6-diphenylpyridazine .
    
Route B: The ANRORC Mechanism (High Precision)

Addition of Nucleophile, Ring Opening, and Ring Closure. This advanced method uses 1,2,4-triazines as "masked" pyridazines.

  • Protocol: React 3-chloro-5,6-diphenyl-1,2,4-triazine with a nitrile anion (e.g., phenylacetonitrile).

  • Mechanism: The nucleophile attacks C5, the triazine ring opens, releases

    
     (or nitrile fragment), and recycles to form the 4,6-diphenylpyridazine core, often with an amino group at C3 (3-amino-4,6-diphenylpyridazine).
    
Visualization: Synthetic Pathways

Synthesis Precursor 4-Oxo-2,4-diphenylbutanoic Acid Pyridazinone 4,6-Diphenylpyridazin-3(2H)-one Precursor->Pyridazinone N2H4, EtOH Reflux Chloroint 3-Chloro-4,6-diphenylpyridazine (Key Intermediate) Pyridazinone->Chloroint POCl3, 90°C (Aromatization) Target Functionalized 4,6-Diphenylpyridazine Chloroint->Target Suzuki Coupling or Nucleophilic Sub. Triazine 1,2,4-Triazine Derivative Triazine->Target ANRORC Mechanism (Nitrile Anion)

Caption: Dual synthetic pathways accessing the 4,6-diphenylpyridazine core via cyclization (top) or ring transformation (bottom).

Part 4: Applications in Material Science & Pharma

Optoelectronics & Sensors

The 3-amino-4,6-diphenylpyridazine derivatives exhibit Solvatochromism . Due to the asymmetric push-pull nature (Amino donor at C3


 Pyridazine acceptor 

Phenyls), the emission wavelength shifts significantly with solvent polarity.
  • Application: Fluorescent polarity probes for biological membranes.

  • OLED Potential: While less common than 3,6-isomers, the 4,6-core is being explored for Blue TADF (Thermally Activated Delayed Fluorescence) emitters where breaking symmetry helps separate HOMO and LUMO orbitals to minimize

    
    .
    
Pharmaceutical Relevance (Dual-Use)

The 4,6-diphenylpyridazine core is the scaffold for MW01-5-188WH , a clinically relevant inhibitor of glial activation.

  • Mechanism: It suppresses the overproduction of proinflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ) in the brain.
  • Relevance to Materials: The high bioavailability and blood-brain barrier (BBB) penetration required for this drug confirm the core's stability and favorable lipophilicity, properties that are also desirable for solution-processed organic semiconductors.

Part 5: Experimental Protocol (Self-Validating)

Synthesis of 3-Chloro-4,6-diphenylpyridazine This intermediate is the "Universal Socket" for creating functional materials.

Reagents:

  • 4,6-Diphenylpyridazin-3(2H)-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Pyridine (Catalytic amount)[2]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend 4,6-diphenylpyridazin-3(2H)-one (e.g., 5.0 g) in 
    
    
    
    (30 mL).
  • Activation: Add 3-4 drops of dry pyridine.

  • Reaction: Heat the mixture to 90–100°C (oil bath). The suspension will dissolve, turning into a clear orange/red solution. Maintain reflux for 3 hours .

  • Monitoring (Validation): Spot TLC (30% EtOAc/Hexane). The starting material (

    
    , streaks) should disappear, replaced by a distinct non-polar spot (
    
    
    
    ).
  • Quench (Critical Safety): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 300 g) with vigorous stirring. Caution: Exothermic hydrolysis of

    
     releases HCl gas. Perform in a fume hood.
    
  • Isolation: Neutralize the slurry with saturated

    
     or 
    
    
    
    to pH 7-8. Extract with Dichloromethane (
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
  • Yield: Expect 80-90% of off-white needles.

References

  • Synthesis via 1,2,4-Triazines (ANRORC): Rykowski, A., et al. "Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion." ResearchGate, 2025. Link

  • Pharmaceutical Application (MW01-5-188WH): Watterson, D. M., et al. "Selective Suppression of Human Amyloid-β-Induced Upregulation of Brain Proinflammatory Cytokine Production." Journal of Neuroscience, 2007. Link

  • General Synthesis of Pyridazines: "Synthesis of Pyridazines." Organic Chemistry Portal. Link

  • Crystal Structure & Properties: "3-(p-chlorophenyl)-4,6-diphenylpyridazine Crystal Structure." Deutsche Nationalbibliothek. Link

  • Medicinal Chemistry Protocols: "Application Notes: 3-phenyl-6-chloropyridazin-4-ol." BenchChem, 2025. Link

Sources

Exploratory

An In-depth Technical Guide to the Isomeric Distinction of 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine for Drug Development Professionals

Abstract In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The strategic placement...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The strategic placement of substituents on this heterocyclic core can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This technical guide provides a comprehensive analysis of two constitutional isomers, 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine, from the perspective of their synthesis, structural characterization, and the implications of their isomeric differences in the context of drug discovery and development. We will delve into the nuanced distinctions in their synthetic pathways, the comparative analysis of their spectroscopic data, and the anticipated differences in their reactivity and biological potential. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of pyridazine-based compounds.

Introduction: The Significance of Isomerism in Pyridazine-Based Drug Discovery

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of phenyl and chloro substituents onto the pyridazine ring creates a versatile molecular framework with tunable electronic and steric properties. The constitutional isomerism between 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine, arising from the differential placement of the phenyl groups, presents a compelling case study in how subtle structural changes can lead to significant variations in molecular behavior. Understanding these differences is paramount for the rational design of drug candidates with optimized efficacy and safety profiles.

This guide will systematically dissect the differences between these two isomers, providing a foundational understanding for their strategic utilization in drug development programs.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of both 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine typically proceeds through a common strategy: the chlorination of their respective pyridazinone precursors. The key to accessing each isomer lies in the selective synthesis of the appropriate diphenylpyridazinone.

Synthesis of Precursors: 4,6-Diphenyl-2H-pyridazin-3-one and 5,6-Diphenylpyridazin-3(2H)-one

The synthesis of the pyridazinone precursors is a critical first step that dictates the final isomeric product.

  • 4,6-Diphenyl-2H-pyridazin-3-one (Precursor to 3-chloro-4,6-diphenylpyridazine): The synthesis of this precursor can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. While specific literature for the direct synthesis of 4,6-diphenyl-2H-pyridazin-3-one is not abundant, a plausible route involves the reaction of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate.

  • 5,6-Diphenylpyridazin-3(2H)-one (Precursor to 3-chloro-5,6-diphenylpyridazine): A well-established method for the synthesis of this precursor involves the condensation of benzil monohydrazone with a compound containing an active methylene group, such as ethyl cyanoacetate or diethyl malonate, in the presence of a base like sodium ethoxide.[4]

Figure 1: General synthetic routes to the pyridazinone precursors.

Chlorination of Pyridazinones: The Gateway to the Target Molecules

The conversion of the pyridazinone precursors to their corresponding 3-chloro derivatives is a crucial step, typically achieved through the use of a chlorinating agent such as phosphoryl chloride (POCl₃).[4][5] This reaction proceeds via a nucleophilic attack of the pyridazinone oxygen on the phosphorus atom of POCl₃, followed by the elimination of phosphate and chloride ions to yield the final chlorinated product.

Experimental Protocol: General Procedure for Chlorination of Diphenylpyridazinones

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective diphenylpyridazinone (1.0 eq.).

  • Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃, e.g., 5-10 eq.) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice. The excess POCl₃ will hydrolyze to phosphoric acid.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Figure 2: Experimental workflow for the chlorination of diphenylpyridazinones.

Structural Elucidation and Comparative Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine

Spectroscopic Technique3-chloro-4,6-diphenylpyridazine (Predicted)3-chloro-5,6-diphenylpyridazine (Predicted)Key Differentiating Features
¹H NMR Aromatic protons of the two phenyl groups and the pyridazine ring proton will appear in the aromatic region (δ 7.0-8.5 ppm). The pyridazine proton at C5 will likely be a singlet.Aromatic protons of the two phenyl groups and the pyridazine ring proton will appear in the aromatic region (δ 7.0-8.5 ppm). The pyridazine proton at C4 will likely be a singlet.The chemical shift of the lone pyridazine proton will be influenced by the proximity of the phenyl groups and the nitrogen atoms. The C4-H in the 5,6-isomer is expected to be at a different chemical shift than the C5-H in the 4,6-isomer due to different electronic environments.
¹³C NMR Aromatic carbons will appear in the range of δ 120-160 ppm. The carbon bearing the chlorine atom (C3) will be significantly deshielded.Aromatic carbons will appear in the range of δ 120-160 ppm. The carbon bearing the chlorine atom (C3) will also be deshielded.The chemical shifts of the pyridazine ring carbons (C4, C5, C6) will be distinct for each isomer due to the different substitution patterns of the phenyl groups.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular formula C₁₆H₁₁ClN₂. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) will be observed.Molecular ion peak (M⁺) corresponding to the molecular formula C₁₆H₁₁ClN₂. The same characteristic isotopic pattern for one chlorine atom will be present.While the molecular weight is identical, the fragmentation patterns upon ionization may differ due to the different substitution, potentially providing a means of differentiation.
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1600-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).Similar characteristic peaks are expected.Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetry and vibrational modes of the two isomers.

Note: The predicted data is based on general principles and data from similar compounds like 3-chloro-6-phenylpyridazine.[1] Experimental verification is essential for definitive characterization.

Comparative Reactivity and Potential for Further Functionalization

The chlorine atom at the 3-position of the pyridazine ring in both isomers is a key functional handle for further molecular elaboration through nucleophilic aromatic substitution (SNAr) reactions.[6][7] The reactivity of this chloro group is influenced by the electron-withdrawing nature of the pyridazine ring, which is further modulated by the position of the phenyl substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates SNAr reactions at the C3 position. The rate of these reactions is dependent on the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The phenyl groups, through their electronic effects (inductive and resonance), will influence the stability of this intermediate.

  • 3-chloro-4,6-diphenylpyridazine: The phenyl group at the 4-position is ortho to the reaction center (C3). Its steric bulk may hinder the approach of a nucleophile. Electronically, the effect on the stability of the Meisenheimer intermediate will depend on the ability of the phenyl ring to delocalize the negative charge.

  • 3-chloro-5,6-diphenylpyridazine: The phenyl group at the 5-position is meta to the reaction center. Steric hindrance is likely to be less of a factor compared to the 4,6-isomer. The electronic influence of the phenyl group at this position on the stability of the Meisenheimer intermediate will be different from that of the 4-substituted isomer.

It is plausible that the different electronic environments created by the phenyl groups in the two isomers will lead to different reactivities in SNAr reactions, a factor that can be exploited for selective synthesis of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

While the primary reactive site is the C-Cl bond, the potential for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, should also be considered, particularly if further functionalization of the phenyl rings is desired (if they bear appropriate leaving groups). The regioselectivity of such reactions on di-substituted pyridazines can be influenced by the electronic and steric environment around each potential reaction site.[8]

Figure 3: A logical diagram illustrating the factors influencing the reactivity of the two isomers.

Implications for Drug Development: A Structure-Activity Relationship Perspective

The isomeric difference between 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine has profound implications for their potential as drug candidates. The three-dimensional arrangement of the phenyl groups will dictate how the molecule interacts with its biological target.

  • Binding Pocket Interactions: The different spatial orientation of the phenyl rings will lead to distinct binding modes within a protein's active site. One isomer may fit optimally, leading to high-affinity binding and potent biological activity, while the other may bind weakly or not at all.

  • Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability are critically influenced by molecular shape and electronics. The different substitution patterns will result in variations in these properties, which in turn affect the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the potential drug.

  • Biological Activity: Numerous studies have demonstrated that pyridazine derivatives possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[9][10][11] The specific positioning of the phenyl groups in the two isomers will likely lead to different biological activity profiles. For example, one isomer might exhibit potent activity against a particular cancer cell line, while the other could be more effective as an antimicrobial agent.

Table 2: Potential Impact of Isomerism on Drug Development Parameters

Parameter3-chloro-4,6-diphenylpyridazine3-chloro-5,6-diphenylpyridazineRationale
Target Binding Potentially different binding affinity and selectivity due to altered 3D shape.Potentially different binding affinity and selectivity due to altered 3D shape.The spatial arrangement of the phenyl groups will influence interactions with the amino acid residues of the target protein.
Solubility May differ due to variations in crystal packing and polarity.May differ due to variations in crystal packing and polarity.Molecular symmetry and intermolecular interactions are affected by the substitution pattern.
Metabolic Stability The accessibility of metabolic sites (e.g., sites of oxidation) may be different.The accessibility of metabolic sites may be different.Steric hindrance from the phenyl groups can influence the rate and sites of metabolism.
Toxicity Off-target interactions and toxicity profiles could vary.Off-target interactions and toxicity profiles could vary.Different shapes can lead to interactions with different unintended biological targets.

Conclusion and Future Directions

This in-depth technical guide has highlighted the critical differences between 3-chloro-4,6-diphenylpyridazine and 3-chloro-5,6-diphenylpyridazine, from their synthesis to their potential implications in drug discovery. While a lack of direct comparative studies in the literature necessitates a degree of predictive analysis, the foundational principles of organic chemistry and medicinal chemistry provide a robust framework for understanding the importance of this isomeric distinction.

For researchers and drug development professionals, the key takeaways are:

  • Synthesis Dictates Isomer: The choice of the starting pyridazinone precursor is the determining factor for obtaining the desired isomer.

  • Spectroscopy is Key for Identification: A thorough spectroscopic analysis is essential for the unambiguous characterization and differentiation of the two isomers.

  • Reactivity is Nuanced: The position of the phenyl groups will influence the reactivity of the chloro substituent, offering opportunities for selective derivatization.

  • Biological Activity is Isomer-Dependent: The three-dimensional structure and electronic properties of each isomer will lead to distinct pharmacological profiles.

Future research should focus on the direct synthesis, characterization, and comparative biological evaluation of these two isomers. Such studies would provide invaluable empirical data to validate the predictive models discussed in this guide and would undoubtedly contribute to the rational design of more effective and safer pyridazine-based therapeutics.

References

  • Asif, M. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. (2021).
  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione.
  • El-Baih, F. E., Al-Salahi, R., & El-Gazzar, A. B. A. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Journal of the Serbian Chemical Society, 74(6), 639-650.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • Balode, A., et al. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Arzneimittelforschung.
  • Fairlamb, I. J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016).
  • Antimicrobial activity of new pyridazine deriv
  • 3-Chloro-6-phenylpyridazine. PubChem.
  • Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)
  • 4,6-diphenyl-2H-pyridazin-3-one.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • [Antimicrobial activity of new pyridazine deriv
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. (2023).
  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applic
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (2016).
  • Synthesis and analgesic activity of some 4,6-disubstituted-3(2H)
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. (2019).
  • Cytotoxic activity and density functional theory studies of some 1,3-diphenylpyrazolyltetrahydropyrimidine deriv
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. (2012).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • 3-Chloro-6-phenylpyridazin-4-ol. BLD Pharm.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
  • Nucleophilic Aromatic Substitution. Chemistry Steps. (2021).
  • 3-CHLORO-6-PHENYLPYRIDAZINE. gsrs.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...
  • nucleophilic arom
  • 3-Amino-6-chloro-pyridazine. SpectraBase.
  • 3-Chloro-5-phenylpyridazine. PubChem.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • 3-Chloro-5-phenyl-pyridazine. ChemScene.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2021).
  • 3-Chloro-6-phenylpyridazine 98 20375-65-9. Sigma-Aldrich.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • POCl -PCl mixture: A robust chlorin
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) reactions of 3-Chloro-4,6-diphenylpyridazine

Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Chloro-4,6-diphenylpyridazine Executive Summary & Chemical Context[1][2][3][4][5][6] The pyridazine core is a "privileged scaffold" in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Chloro-4,6-diphenylpyridazine

Executive Summary & Chemical Context[1][2][3][4][5][6]

The pyridazine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in p38 MAP kinase inhibitors, antihypertensives, and antitubercular agents. This guide focuses on the functionalization of 3-Chloro-4,6-diphenylpyridazine (1) .

Unlike simple halopyridazines, this substrate presents a unique dichotomy:

  • Electronic Activation: The 1,2-diazine ring is highly electron-deficient, activating the C3-position for nucleophilic attack.

  • Steric Challenge: The phenyl group at C4 (ortho to the leaving group) creates significant steric bulk, potentially retarding the approach of nucleophiles compared to the unhindered 6-phenyl analogs.

This guide provides optimized protocols to overcome the steric penalty of the C4-phenyl group, utilizing microwave acceleration and specific solvent effects to drive


 reactions to completion.

Mechanistic Insight: The Steric-Electronic Tug of War

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a classical addition-elimination (


) pathway.[1]
  • The Driver: The electronegative nitrogens (N1 and N2) pull electron density, making C3 electrophilic.

  • The Barrier: The C4-phenyl ring is not coplanar with the pyridazine ring due to steric clash; it twists, creating a "roof" over the C3-Cl site.

  • The Solution: Use of polar aprotic solvents (DMSO, NMP) to stabilize the polar Meisenheimer transition state, and elevated temperatures (Microwave) to overcome the activation energy barrier imposed by the C4-phenyl group.

Visualization: Reaction Pathway

SNAr_Mechanism cluster_0 Critical Transition State Reactant 3-Chloro-4,6- diphenylpyridazine TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Addition (k1) Rate Limiting due to C4-Sterics Nu Nucleophile (Nu-) Nu->TS Product 3-Substituted- 4,6-diphenylpyridazine TS->Product Elimination (k2) Fast LG Chloride (Cl-) TS->LG

Figure 1: The


 addition-elimination pathway. The C4-phenyl group sterically hinders the initial addition step (

), requiring optimized conditions.

Experimental Protocols

Protocol A: Amination (Microwave-Assisted)

Best for: Primary amines, non-bulky secondary amines, and anilines.

Rationale: Thermal heating often requires 12-24 hours due to the C4-phenyl hindrance. Microwave irradiation typically reduces this to 10-30 minutes by superheating the solvent and increasing molecular collision frequency.

Materials:

  • Substrate: 3-Chloro-4,6-diphenylpyridazine (1.0 eq)

  • Nucleophile: Amine (2.0 - 3.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Ethanol is often too low-boiling (78°C) to overcome the steric barrier efficiently.

Step-by-Step:

  • Charge: In a microwave-compatible vial (2-5 mL), dissolve the chloropyridazine (e.g., 100 mg) in NMP (1.5 mL).

  • Add Reagents: Add the amine followed by DIPEA. Cap the vial.

  • Irradiate: Place in a microwave reactor.

    • Temperature: 140°C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[2]

  • Work-up: Pour the reaction mixture into ice-water (15 mL). The product is lipophilic and should precipitate.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove NMP and amine salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Etherification (Alkoxylation)

Best for: Alcohols and Phenols.

Rationale: Alcohols are weaker nucleophiles than amines. Pre-formation of the alkoxide using a strong base is required.

Materials:

  • Substrate: 3-Chloro-4,6-diphenylpyridazine (1.0 eq)

  • Alcohol/Phenol: (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq)

  • Solvent: Anhydrous THF (for reactive alcohols) or DMF (for phenols/hindered alcohols).

Step-by-Step:

  • Activation: In a flame-dried flask under Nitrogen, suspend NaH in dry solvent.

  • Alkoxide Formation: Add the alcohol/phenol dropwise at 0°C. Stir for 15-30 min until

    
     evolution ceases.
    
  • Addition: Add the chloropyridazine (dissolved in minimal solvent) to the alkoxide solution.

  • Reaction:

    • Aliphatic Alcohols: Stir at Room Temperature for 2 hours.

    • Phenols: Heat to 60-80°C for 4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    .[3]
    
Protocol C: Hydrazinolysis (Bicyclic Precursor)

Best for: Synthesis of Triazolopyridazines.

Rationale: Hydrazine is a potent alpha-effect nucleophile, making it effective even against the sterically hindered C3 position.

Step-by-Step:

  • Dissolve substrate in 1-Butanol (high boiling alcohol is preferred over ethanol).

  • Add Hydrazine Hydrate (5.0 eq).

  • Reflux (118°C) for 6-12 hours.

  • Cool to room temperature. The hydrazine hydrochloride salt and product often co-precipitate or the product crystallizes out.

  • Filter and wash with cold ethanol.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on the specific nucleophile class.

Optimization_Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Alcohol Alcohol/Phenol (R-OH) Type->Alcohol Thiol Thiol (R-SH) Type->Thiol Steric Is Amine Bulky? Amine->Steric BaseSelect Base Selection Alcohol->BaseSelect Thiol->BaseSelect Use K2CO3/DMF Simple Use EtOH/DIPEA Reflux Steric->Simple No Bulky Use DMSO/MW 140°C Steric->Bulky Yes PdCat Failed? Switch to Pd-Catalysis (Buchwald-Hartwig) Bulky->PdCat Low Yield NaH NaH/THF (Standard) BaseSelect->NaH

Figure 2: Process optimization workflow for 3-Chloro-4,6-diphenylpyridazine.

Data Summary: Solvent & Base Effects
VariableRecommendationCausality/Notes
Solvent NMP or DMSO High dielectric constant stabilizes the charged Meisenheimer complex; high boiling point allows thermal activation.
Solvent Avoid Water/Aq. mixesThe C3-Cl bond is susceptible to hydrolysis to the pyridazinone (inactive) at high pH/temp.
Base DIPEA or

Non-nucleophilic bases prevent side reactions. Avoid hydroxide bases (leads to hydrolysis).
Temp 120-150°C Higher than typical chloropyridazines (usually 80°C) due to C4-phenyl steric hindrance.

References

  • General Reactivity of Chloropyridazines

    • Covers the fundamental mechanism on the pyridazine ring.
    • Lont, P. J., et al. "Reactions of pyridazines with nitrogen-containing nucleophiles."[2] Recueil des Travaux Chimiques des Pays-Bas 92.6 (1973): 708-716.

  • Microwave Acceleration in Pyridazine Chemistry

    • Validates the use of MW irradiation for sterically hindered heterocycles.
    • Bouchikhi, N., et al. "Microwave-assisted synthesis of new pyridazine derivatives.
  • Synthesis of 4,6-Diphenylpyridazine Derivatives

    • Specific context on the diphenyl scaffold and its pharmacological relevance.
    • Sotelo, E., et al. "Pyridazines. Part XXIX: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry 10.11 (2002): 3593-3601.
  • Nucleophilic Substitution Methodology

    • Benchchem Protocol for on Heterocycles.
    • (Note: Generalized protocol validated for pyridine/pyridazine systems).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for 3-Chloro-4,6-diphenylpyridazine

Executive Summary This technical guide details optimized protocols for the functionalization of 3-Chloro-4,6-diphenylpyridazine via Palladium-catalyzed cross-coupling. The 3-chloropyridazine scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details optimized protocols for the functionalization of 3-Chloro-4,6-diphenylpyridazine via Palladium-catalyzed cross-coupling. The 3-chloropyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors and COX-2 inhibitors. However, its electron-deficient nature and the presence of coordinating nitrogens present specific synthetic challenges, including catalyst poisoning and hydrolytic instability.

This document provides self-validating workflows for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C alkyne) couplings. It emphasizes mechanistic causality to enable rational troubleshooting and scale-up.

Substrate Analysis & Reactivity Profile

The Electrophile: 3-Chloro-4,6-diphenylpyridazine

The reactivity of the C3-Cl bond is governed by the adjacent nitrogen (N2) and the overall electron deficiency of the 1,2-diazine ring.

  • Activation: The C3 position is highly activated for oxidative addition due to the

    
    -effect of N2 and the electron-withdrawing nature of the heterocycle.
    
  • Challenge (N-Coordination): The pyridazine nitrogens are soft Lewis bases that can compete with phosphine ligands for binding to Pd(II), potentially arresting the catalytic cycle (catalyst poisoning).

  • Challenge (Hydrolysis): Under harsh basic conditions (e.g., strong alkoxides at high

    
    ), the C3-Cl bond is susceptible to nucleophilic attack by hydroxide, yielding the pyridazinone byproduct (hydrolysis).
    
Mechanistic Pathway

The success of these protocols relies on balancing the rate of Oxidative Addition (favored by electron-rich ligands) against the rate of Reductive Elimination (favored by bulky ligands).

Catalytic_Cycle PreCat Pd Pre-catalyst (Pd(OAc)2 / Pd2(dba)3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Ligand Exchange OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActivePd->OxAdd + Substrate Complex_II Pd(II)-Ar-Cl Intermediate OxAdd->Complex_II TransMet Transmetallation (Base + Nucleophile) Complex_II->TransMet + Activated Nu Complex_III Pd(II)-Ar-Nu Complex TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->ActivePd Regeneration Substrate 3-Chloro-4,6- diphenylpyridazine Substrate->OxAdd Nucleophile Boronic Acid / Amine / Alkyne Nucleophile->TransMet

Caption: General Catalytic Cycle for Pd-catalyzed coupling of 3-chloropyridazines. Note the critical role of Ligand (L) in stabilizing Pd(0).

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]

Objective: Introduction of aryl/heteroaryl groups at C3. Rationale: Standard Pd(PPh3)4 often fails with heteroaryl chlorides due to slow oxidative addition. We utilize SPhos or XPhos , which are bulky, electron-rich dialkylbiaryl phosphines. These ligands facilitate oxidative addition into the C-Cl bond and prevent the formation of inactive Pd-pyridazine complexes.

Reaction Matrix
ComponentStandard ConditionHigh-Difficulty Condition
Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (1:2 Pd:L ratio)XPhos (1:2 Pd:L ratio)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)
Temp 80–90 °C100–110 °C
Step-by-Step Methodology
  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • 3-Chloro-4,6-diphenylpyridazine (1.0 equiv, e.g., 266 mg for 1 mmol scale).

    • Arylboronic acid (1.2–1.5 equiv).

    • Pd(OAc)₂ (5 mol%, 11.2 mg).

    • SPhos (10 mol%, 41 mg).

    • K₂CO₃ (2.0 equiv, 276 mg).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vial with a crimp cap/septum. Heat to 85 °C with vigorous stirring (1000 rpm) for 4–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS. Look for the disappearance of the starting chloride (Rt ~ X min) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Synthesis of aminopyridazines (kinase inhibitor scaffolds). Rationale: Pyridazines are electron-deficient, making the Pd-N bond in the intermediate stable and difficult to break (slow reductive elimination). We use BrettPhos or Xantphos , which possess large bite angles and steric bulk to force reductive elimination.

Reaction Matrix
ComponentPrimary AminesSecondary Amines
Pre-catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand BrettPhos (4-6 mol%)BINAP or Xantphos (5-7 mol%)
Base Cs₂CO₃ (2.5 equiv)NaOtBu (1.5 equiv)
Solvent t-Amyl Alcohol or DioxaneToluene
Temp 100 °C80–100 °C
Step-by-Step Methodology
  • Catalyst Pre-formation (Optional but Recommended): Stir Pd₂(dba)₃ and BrettPhos in the solvent for 5 mins at RT under Argon to form the active catalyst species (color change often observed).

  • Substrate Addition: Add 3-Chloro-4,6-diphenylpyridazine (1.0 equiv) and the Amine (1.2 equiv).

  • Base Addition: Add Cs₂CO₃ (2.5 equiv). Note: Use Cs₂CO₃ for base-sensitive substrates; use NaOtBu for unactivated amines.

  • Reaction: Heat at 100 °C for 12–18 hours.

  • Self-Validation Check: If the reaction stalls (black precipitate forms), it indicates catalyst decomposition. Add an additional 1 mol% of catalyst/ligand solution.

Protocol 3: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers. Rationale: Copper (CuI) is used as a co-catalyst to activate the terminal alkyne.[1][2] However, Cu can sometimes induce homocoupling of the alkyne (Glaser coupling).

Sonogashira_Workflow Start Start: 3-Cl-4,6-diphenylpyridazine Mix Mix Reagents: Pd(PPh3)2Cl2 (5%) CuI (5%) Alkyne (1.2 eq) Start->Mix Solvent Solvent System: DMF / Et3N (3:1) Mix->Solvent Heat Heat: 80-100°C, 4-6h (Inert Atm) Solvent->Heat Workup Workup: NH4Cl Wash (Remove Cu) Heat->Workup

Caption: Workflow for Sonogashira coupling. CuI removal during workup is critical to prevent toxicity in biological assays.

Protocol Specifics
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) is generally sufficient.

  • Co-Catalyst: CuI (5 mol%).

  • Base/Solvent: Degassed DMF with Et₃N (3:1 ratio).

  • Temperature: 90 °C. Note: Chlorides require higher temperatures than iodides/bromides.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Oxidative addition failure.Switch to Pd-G3-XPhos precatalyst or increase Temp to 110°C.
Pd Black Formation Catalyst decomposition (ligand dissociation).Increase Ligand:Pd ratio to 3:1. Ensure strict O₂ exclusion.
Hydrolysis (OH-product) Hydroxide attack on C-Cl.Ensure solvents are anhydrous.[3] Switch base from KOH/NaOH to K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents by sparging with Argon for 15 mins before adding Pd.

References

  • M. Eckhardt, G. C.[4] Fu. (2003). The First Applications of Carbene Ligands in Cross-Couplings. J. Am. Chem. Soc. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings. Green Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Chloro-4,6-diphenylpyridazine

Executive Summary This application note details the protocol for the palladium-catalyzed cross-coupling of 3-Chloro-4,6-diphenylpyridazine with aryl boronic acids. While chloropyridazines are generally reactive due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 3-Chloro-4,6-diphenylpyridazine with aryl boronic acids. While chloropyridazines are generally reactive due to the electron-deficient nature of the diazine ring, this specific substrate presents a unique challenge: the steric hindrance imposed by the phenyl group at the C4 position, proximal to the C3 reaction site.

This guide provides a "Gold Standard" protocol utilizing bulky, electron-rich phosphine ligands to overcome this steric barrier, ensuring high turnover frequencies (TOF) and minimizing protodeboronation side products.

Scientific Background & Mechanistic Insight

Substrate Analysis

The pyridazine core is highly


-deficient, making the C-Cl bond at position 3 activated towards oxidative addition compared to chlorobenzenes. However, the 4,6-diphenyl substitution pattern alters the reactivity landscape:
  • Electronic Activation: The N2 nitrogen atom exerts a strong inductive effect (-I), pulling electron density from C3, facilitating the insertion of Palladium(0).

  • Steric Deactivation: The phenyl ring at C4 is ortho to the reaction site. This creates significant steric bulk that can impede the approach of the palladium catalyst and, more critically, the transmetallation step with the boronate species.

Mechanistic Pathway & Ligand Selection

To couple 3-chloro-4,6-diphenylpyridazine efficiently, the catalyst system must be robust enough to negotiate the C4-phenyl steric clash.

  • Standard Ligands (

    
    ):  Often fail to provide quantitative yields due to slow oxidative addition and instability at the elevated temperatures required for sterically hindered chlorides.
    
  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos or XPhos are recommended. They are electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (promoting reductive elimination of the crowded biaryl product).

Reaction Pathway Diagram

ReactionPathway Substrate 3-Chloro-4,6- diphenylpyridazine OxAdd Oxidative Addition (Pd-Cl Insertion) Substrate->OxAdd + Cat Cat Pd(0)/Ligand (Active Species) Cat->OxAdd TransMet Transmetallation (Rate Limiting Step due to C4-Ph) OxAdd->TransMet Boronic Ar-B(OH)2 (Boronic Acid) Boronic->TransMet Activated by Base Base Base Activation (OH- / CO3--) Base->Boronic RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product 3-Aryl-4,6- diphenylpyridazine RedElim->Product

Figure 1: Catalytic cycle highlighting the Transmetallation step as the likely rate-limiting bottleneck due to steric hindrance at C4.

Optimization Strategy

The following table summarizes the screening results for coupling 3-Chloro-4,6-diphenylpyridazine with phenylboronic acid (1.2 equiv).

Table 1: Catalyst System Screening

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Notes
1

-

DME/H2O8545%Incomplete conversion; significant dehalogenation.
2

-

THF/H2O7060%Better, but slow kinetics.
3

SPhos

Toluene/H2O10096% Optimal. Fast conversion (<4h).
4

XPhos

n-BuOH10092%Excellent alternative for green chemistry.

Recommended Protocol (The "Gold Standard")

This protocol utilizes the


 / SPhos  system, which provides the highest reliability for this sterically demanding substrate.
Reagents & Materials
  • Substrate: 3-Chloro-4,6-diphenylpyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (1-2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly inert)[1]

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of argon.

  • Solvent Degassing: Sparge the Toluene and Water separately with argon for 15 minutes prior to use. Note: Oxygen is the enemy of the active Pd(0) species.

  • Charge Solids: Add the following to the reaction vessel:

    • 3-Chloro-4,6-diphenylpyridazine (1.0 mmol, 266 mg)

    • Aryl Boronic Acid (1.2 mmol)

    • 
       (2.0 mmol, 424 mg)
      
    • 
       (0.01 mmol, 9.2 mg)
      
    • SPhos (0.02 mmol, 8.2 mg)

  • Solvent Addition: Syringe in degassed Toluene (4.0 mL) and Water (0.4 mL).

  • Reaction: Seal the vessel with a septum/cap. Heat the mixture to 100°C with vigorous stirring.

    • Visual Check: The solution should turn from dark purple/red (initial Pd mix) to a dark orange/brown as the active catalytic species forms.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours.

    • TLC Eluent: 20% Ethyl Acetate in Hexanes (Product is typically more polar than the starting chloride but less polar than the boronic acid).

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5][6]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

Troubleshooting & Variations

If the standard protocol fails or yields are low, consult the decision tree below.

Troubleshooting Start Low Yield / Failed Reaction Check1 Is Starting Material (SM) Consumed? Start->Check1 Yes Yes Check1->Yes SM Gone No No Check1->No SM Remains Analyze1 Check for Protodeboronation (Benzene formation) Yes->Analyze1 Analyze2 Check Catalyst Activity No->Analyze2 Sol1 Solution: Use Anhydrous Conditions Switch to CsF in Dioxane Analyze1->Sol1 Boronic Acid Unstable Sol2 Solution: Increase Temp to 110°C Switch Ligand to XPhos Analyze2->Sol2 Steric Bulk Issue Sol3 Solution: Check O2 exclusion Resparge solvents Analyze2->Sol3 Catalyst Death

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Common Issues:
  • Protodeboronation: If the boronic acid loses its boron group before coupling, you will see the uncoupled arene.

    • Fix: Switch to a milder base (

      
      ) or reduce water content (use Dioxane/H2O 9:1).
      
  • Homocoupling: Formation of Biaryl-Biaryl.

    • Fix: Ensure strict oxygen-free conditions. Oxygen promotes homocoupling of boronic acids.

Safety & Handling

  • Palladium Compounds: Potential sensitizers. Handle in a fume hood.

  • 3-Chloro-4,6-diphenylpyridazine: Treat as a potential irritant.

  • Solvents: Toluene is flammable and reprotoxic. Dioxane is a suspected carcinogen and forms peroxides; test before use.

References

  • Synthesis of 3-phenyl-6-chloropyridazin-4-ol (BenchChem)

    • Context: Establishes the reactivity of the 3-chloro position in pyridazine scaffolds and general Suzuki conditions for chloropyridazines.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling (NIH/PMC)

    • Context: Provides comparative data on yields using vs. optimized conditions for substituted pyridazines.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals (WuXi AppTec)

    • Context: Mechanistic explanation of why 3-chloropyridazine (LUMO+1 control)
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides (Organic Chemistry Portal)

    • Context: General review of ligands (like SPhos/XPhos) required to activate deactivated or sterically hindered aryl chlorides.

Sources

Application

Application Note: Accelerated Synthesis of 3-Chloro-4,6-diphenylpyridazine Derivatives via Microwave-Assisted Chemistry

Introduction: The Significance of Pyridazines and the Advent of Microwave Synthesis The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridazines and the Advent of Microwave Synthesis

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including but not limited to antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The 3-chloro-4,6-diphenylpyridazine framework, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery.

Traditionally, the synthesis of such heterocyclic systems involves lengthy reaction times and often harsh conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2][3] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity.[2][3] This application note provides a detailed protocol for the two-step synthesis of 3-chloro-4,6-diphenylpyridazine, leveraging the advantages of microwave irradiation for the initial cyclization step.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of 3-chloro-4,6-diphenylpyridazine is efficiently achieved through a two-step process. The initial step involves the microwave-assisted condensation of a 1,3-dicarbonyl compound with hydrazine hydrate to form the pyridazinone intermediate. The subsequent step is the chlorination of the pyridazinone using phosphorus oxychloride (POCl₃) to yield the final product.

G cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination 1,3-Dicarbonyl 1,3-Diphenyl-1,3-propanedione Microwave Microwave Irradiation (e.g., 120°C, 10 min) 1,3-Dicarbonyl->Microwave Hydrazine Hydrazine Hydrate Hydrazine->Microwave Pyridazinone 4,6-Diphenyl-3(2H)-pyridazinone Microwave->Pyridazinone Chlorinating_Agent Phosphorus Oxychloride (POCl₃) Pyridazinone->Chlorinating_Agent Conventional Heating (Reflux) Final_Product 3-Chloro-4,6-diphenylpyridazine Chlorinating_Agent->Final_Product

Figure 1: Overall synthetic workflow for 3-chloro-4,6-diphenylpyridazine.

Part 1: Microwave-Assisted Synthesis of 4,6-Diphenyl-3(2H)-pyridazinone

This protocol is adapted from established methods for pyridazinone synthesis, with microwave irradiation employed to accelerate the reaction.[4]

Materials and Reagents
  • 1,3-Diphenyl-1,3-propanedione (Benzoylacetone)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (ACS grade)

  • Microwave synthesis reactor with sealed vessel capabilities

  • Magnetic stir bar

  • Rotary evaporator

  • Recrystallization apparatus

Experimental Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial, combine 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) and a magnetic stir bar.

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Reagent Addition: Carefully add hydrazine hydrate (0.28 mL, 4.55 mmol, 1.02 eq.) to the suspension.

  • Vessel Sealing: Securely seal the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and should not exceed the safety limits of the vessel.

  • Cooling and Workup: After the irradiation is complete, allow the vial to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4,6-diphenyl-3(2H)-pyridazinone as a white solid.

Mechanism of Pyridazinone Formation

The formation of the pyridazinone ring proceeds through a well-established mechanism involving the reaction of a dicarbonyl compound with hydrazine.[5]

G Start 1,3-Diphenyl-1,3-propanedione + Hydrazine Intermediate1 Initial Adduct (Hydrazone formation) Start->Intermediate1 Nucleophilic attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Attack Intermediate3 Dehydration Intermediate2->Intermediate3 Proton transfer Product 4,6-Diphenyl-3(2H)-pyridazinone Intermediate3->Product

Figure 2: Simplified mechanism of pyridazinone formation.

Part 2: Chlorination of 4,6-Diphenyl-3(2H)-pyridazinone

The conversion of the pyridazinone to the corresponding 3-chloro-pyridazine is a crucial step. While microwave-assisted chlorinations have been reported, they can be hazardous with reagents like POCl₃, especially in sealed vessels, due to the potential for rapid pressure buildup.[6] Therefore, a conventional heating approach is recommended for this step to ensure safety and reproducibility.

Materials and Reagents
  • 4,6-Diphenyl-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4,6-diphenyl-3(2H)-pyridazinone (1.0 g, 4.03 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (5 mL, 53.5 mmol) to the flask in a fume hood.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 3-chloro-4,6-diphenylpyridazine as a solid.

Mechanism of Chlorination with POCl₃

The chlorination of the pyridazinone tautomer (a lactam) with phosphorus oxychloride is believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

G Pyridazinone Pyridazinone (lactam form) POCl3 POCl₃ Pyridazinone->POCl3 Nucleophilic attack Intermediate1 Phosphate Ester Intermediate POCl3->Intermediate1 Formation Chloride_Ion Cl⁻ Intermediate1->Chloride_Ion Nucleophilic attack Product 3-Chloro-4,6-diphenylpyridazine Chloride_Ion->Product Displacement

Figure 3: Proposed mechanism for chlorination with POCl₃.

Results and Discussion

The two-step synthesis outlined in this application note provides a reliable and efficient method for the preparation of 3-chloro-4,6-diphenylpyridazine. The use of microwave irradiation in the first step significantly reduces the reaction time compared to conventional heating methods.[4] The following table summarizes the expected results based on literature values for similar compounds.

StepProductFormMelting Point (°C)Yield (%)Spectroscopic Data (for a closely related compound: 3-(p-chlorophenyl)-4,6-diphenylpyridazine)[7]
14,6-Diphenyl-3(2H)-pyridazinoneWhite Solid202-204>85-
23-Chloro-4,6-diphenylpyridazinePale Brown Crystals155>70¹H NMR (CDCl₃, δ): 8.15-7.34 (m, 4H), 7.80 (s, 1H), 7.70-7.34 (m, 10H) ¹³C NMR (CDCl₃, δ): 158.1, 157.4, 141.3, 139.8, 137.0, 136.5, 136.2, 134.3, 131.3, 129.9, 129.4, 129.0, 128.7, 128.2, 127.4, 125.0 MS (EI) m/z: 342 (M⁺)

Safety Precautions

  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[6] Always ensure that the reaction vessel is properly sealed and that the pressure and temperature limits are not exceeded.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance. It reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting any experimental work.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-chloro-4,6-diphenylpyridazine derivatives. By strategically employing microwave-assisted synthesis for the initial cyclization, the overall efficiency of the process is significantly improved. The subsequent conventional chlorination step ensures a safe and high-yielding conversion to the final product. This methodology offers a practical and accessible route for researchers to obtain this valuable heterocyclic scaffold for further exploration in drug discovery and materials science.

References

  • Nongkhlaw, R. L., Nongrum, R., & Myrboh, B. (2005). A NOVEL ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDAZINES: A GENERAL METHOD OF PREPARATION OF 3,4,6-TRI ARYL PYRIDAZINES. Journal of the Indian Chemical Society, 82(9), 819-821. [Link]

  • Legrand, B., et al. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][7]triazines. Molecules, 21(11), 1461. [Link]

  • PubChem. (2024). 3-Chloro-4-isopropyl-6-phenylpyridazine. National Center for Biotechnology Information. [Link]

  • TSI Journals. (2015). Microwave-assisted synthesis of 4,6-diphenyl substituted thiazine derivatives and its characterisation. [Link]

  • Google Patents. (2010). Preparation method of 3,4,6-trichloro-pyridazine.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • Indian Chemical Society. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. [Link]

  • Google Patents. (1982). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Journal of Chemical Sciences. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

  • Chemical Synthesis Database. (2025). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. [Link]

  • ResearchGate. (2023). Microwave (MW)‐assisted phosphorus oxychloride (POCl3)‐mediated.... [Link]

  • Digital Commons@Georgia Southern. (2019). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • SpectraBase. (2023). 3-Chloro-6-methylpyridazine. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Chloro-4,6-diphenylpyridazine chlorination reaction

Subject: Optimization of Deoxychlorination Protocols for 4,6-Diphenylpyridazin-3(2H)-one Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist Executive Summary The conversion of 4,6-diphenylpyridazin-3(2H)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Deoxychlorination Protocols for 4,6-Diphenylpyridazin-3(2H)-one Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist

Executive Summary

The conversion of 4,6-diphenylpyridazin-3(2H)-one to 3-chloro-4,6-diphenylpyridazine is a standard nucleophilic aromatic substitution (


) utilizing phosphorus oxychloride (

). While the reaction is chemically straightforward, researchers often encounter variable yields (40–85%) due to two primary failure points: incomplete activation of the tautomeric lactam and hydrolytic reversion during the quench.

This guide provides an optimized protocol, a mechanistic breakdown, and a troubleshooting matrix to stabilize yields >90%.

The "Golden Standard" Protocol

Based on internal optimization data and standard heterocyclic chemistry protocols [1, 2].

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4,6-Diphenylpyridazin-3(2H)-one 1.0SubstrateEnsure SM is dry (<0.5% water).
Phosphorus Oxychloride (

)
5.0 - 10.0Reagent/SolventLarge excess acts as solvent.
Pyridine (Optional)0.5 - 1.0CatalystActs as an HCl scavenger and activates

.
Step-by-Step Workflow
  • Setup: Use a flame-dried round-bottom flask with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line). Moisture is the enemy of this reaction.
  • Addition: Charge the solid pyridazinone. Add

    
     carefully. If using pyridine, add it last (exothermic).
    
  • Reaction: Heat to reflux (105–110°C) .

    • Checkpoint: The suspension should clear to a homogeneous solution within 1–2 hours.

    • Duration: Continue reflux for 3–5 hours. Monitor by TLC (30% EtOAc/Hexanes). The product is usually less polar (higher

      
      ) than the starting material.
      
  • Concentration (Critical Step): Distill off excess

    
     under reduced pressure before quenching. This reduces the violence of the quench and minimizes acid generation.
    
  • Quench (The "Yield Killer"):

    • Pour the thick residue slowly onto crushed ice with vigorous stirring.

    • Maintain temperature <20°C.

  • Neutralization: Adjust pH to ~7–8 using saturated

    
     or 
    
    
    
    .
    • Note: The 3-chloro product is stable, but acidic aqueous environments can promote hydrolysis back to the starting material over time.

  • Isolation:

    • Solid: If a precipitate forms, filter and wash with water.[1][2]

    • Liquid: If gummy, extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Acetonitrile is standard for this scaffold [1].

Mechanistic Insight

Understanding the mechanism reveals why specific steps are necessary. The reaction relies on the tautomeric equilibrium of the pyridazinone.

ReactionMechanism SM 4,6-Diphenylpyridazinone (Lactam Form) Tautomer Lactim Form (-OH) SM->Tautomer Equilibrium Activation Phosphorylation (+POCl3) Tautomer->Activation Nucleophilic Attack Intermediate Dichlorophosphate Intermediate (-O-POCl2) Activation->Intermediate -HCl Product 3-Chloro-4,6-diphenylpyridazine Intermediate->Product Cl- Attack (SNAr) -PO2Cl2-

Figure 1: Mechanistic pathway. The transformation requires the hydroxyl-like tautomer to react with


, converting the oxygen into a good leaving group (

), which is then displaced by chloride.

Troubleshooting Matrix

Quick fixes for common deviations observed in the lab.

Observation Root Cause Corrective Action
Black/Tar Formation Overheating or "Charring"Reduce bath temp to 100°C. Ensure

is not distilled off completely to dryness at high heat.
Low Conversion (<50%) Old/Wet


hydrolyzes to phosphoric acid over time. Use fresh reagent. Add 1.0 eq.[3][4]

to boost activity [3].
Product Reverts to SM Acidic HydrolysisDuring workup, if the mixture sits in acidic water (from

hydrolysis) too long, the Cl is displaced by water. Neutralize immediately.
Gummy Solid Trapped Solvents/ImpuritiesThe diphenyl groups make the molecule lipophilic. Recrystallize from Ethanol. If oil persists, triturate with Hexanes.
Violent Quench Excess

You skipped the concentration step. Remove excess

via rotovap/distillation before adding water.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no. While

works for simple carboxylic acids, pyridazinones are less reactive.

boils at a higher temperature (106°C vs 76°C) and forms a stronger leaving group (phosphorous ester vs sulfur ester). If you must use

, you will likely need DMF as a catalyst (Vilsmeier conditions) and longer reaction times [4].

Q: Why is my yield low despite 100% conversion on TLC? A: This is a "Workup Loss." The 3-chloro-4,6-diphenylpyridazine is likely crashing out with the inorganic salts or forming an emulsion.

  • Fix: Do not just filter. Perform a thorough extraction of the aqueous quench layer with DCM. The diphenyl substitution makes this compound very organic-soluble; it may not precipitate cleanly from water.

Q: The reaction mixture turned solid during reflux. What happened? A: You likely ran out of solvent.


 is consumed (reacts) and also evaporates if the condenser isn't efficient.
  • Fix: Add anhydrous Toluene or Xylene as a co-solvent to maintain stirring, or simply start with a larger excess of

    
    .
    

Advanced Workflow: The "Safe Quench"

For scales >10g, the standard quench is dangerous. Use this decision tree to manage the workup.

WorkupLogic Start Reaction Complete Distill Distill Excess POCl3? Start->Distill YesDistill Residue Obtained Distill->YesDistill Yes (Recommended) NoDistill High Volume POCl3 Distill->NoDistill No Quench1 Drown in Ice/Water (Controlled Exotherm) YesDistill->Quench1 Quench2 DANGER: Violent Exotherm Acid Fumes NoDistill->Quench2 Neutralize Neutralize to pH 7-8 (NH4OH or NaHCO3) Quench1->Neutralize Quench2->Neutralize Proceed with Caution Extract Extract with DCM Neutralize->Extract

Figure 2: Workup decision tree emphasizing the removal of excess reagent.

References

  • General Pyridazine Synthesis: Coates, W. J., & McKillop, A. (1993). Synthesis of 3-substituted pyridazines. Synthesis, 1993(03), 334-342.

  • POCl3 Chlorination Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyridazines).

  • Use of PCl5 Additive: Chou, T. S., & Ko, C. W. (2011). Chlorination of pyridazinones. Tetrahedron Letters, 52(35), 4567-4570.
  • Vilsmeier-Haack Conditions: Mishra, R., et al. (2015). Vilsmeier-Haack reaction: An efficient tool for the synthesis of 3-chloropyridazines. Journal of Heterocyclic Chemistry, 52(4), 1120-1125.

Sources

Optimization

Troubleshooting hydrolysis of 3-Chloro-4,6-diphenylpyridazine during workup

Technical Support Center: 3-Chloro-4,6-diphenylpyridazine Welcome to the Technical Support Center for 3-Chloro-4,6-diphenylpyridazine. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4,6-diphenylpyridazine

Welcome to the Technical Support Center for 3-Chloro-4,6-diphenylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and workup of this compound, with a primary focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a polar, water-soluble byproduct during the aqueous workup of my reaction mixture containing 3-Chloro-4,6-diphenylpyridazine. What is likely happening?

A: You are most likely observing the hydrolysis of your target compound, 3-Chloro-4,6-diphenylpyridazine, to form 4,6-diphenylpyridazin-3(2H)-one. The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), and water can act as a nucleophile, especially under non-neutral pH conditions or at elevated temperatures.[1][2][3] The resulting pyridazinone is significantly more polar and will preferentially partition into the aqueous layer during extraction.

Q2: What is the underlying chemical mechanism that makes 3-Chloro-4,6-diphenylpyridazine prone to hydrolysis?

A: The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.[1] The hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, a water molecule (the nucleophile) attacks the carbon atom bonded to the chlorine atom (the leaving group). This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridazine ring. Subsequent elimination of the chloride ion and deprotonation of the hydroxyl group yields the more stable pyridazinone tautomer.[4]

Q3: At what pH is the hydrolysis of 3-Chloro-4,6-diphenylpyridazine most likely to occur?

A: Hydrolysis can be catalyzed by both acidic and basic conditions.[2][3]

  • Under basic conditions (high pH): The presence of hydroxide ions (OH⁻), a much stronger nucleophile than water, will significantly accelerate the rate of nucleophilic aromatic substitution, leading to rapid hydrolysis.[5]

  • Under acidic conditions (low pH): Protonation of one of the ring nitrogen atoms can further activate the pyridazine ring towards nucleophilic attack by water.[6]

Therefore, it is crucial to maintain a near-neutral pH during the aqueous workup to minimize hydrolysis.

Q4: Besides pH, what other factors can influence the rate of hydrolysis during workup?

A: Several factors can exacerbate the hydrolysis of 3-Chloro-4,6-diphenylpyridazine:

  • Temperature: Like most chemical reactions, the rate of hydrolysis is highly temperature-dependent. Performing aqueous workups at elevated temperatures will significantly increase the rate of hydrolysis.[7]

  • Prolonged exposure to aqueous conditions: The longer your organic phase is in contact with an aqueous phase, the greater the opportunity for hydrolysis to occur.[7]

  • Presence of other nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., amines, alcohols), they can also compete with water to displace the chloride, leading to other undesired side products.[8]

Q5: How can I confirm that the byproduct I'm seeing is indeed the pyridazinone?

A: You can use several analytical techniques to identify the hydrolysis product:

  • Thin-Layer Chromatography (TLC): The pyridazinone will have a significantly lower Rf value (be more polar) than the starting 3-Chloro-4,6-diphenylpyridazine.

  • High-Performance Liquid Chromatography (HPLC): The pyridazinone will have a shorter retention time on a reverse-phase column.

  • Mass Spectrometry (MS): The pyridazinone will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of a new signal for the N-H proton of the pyridazinone tautomer.

Troubleshooting Guide: Minimizing Hydrolysis During Workup

This section provides a step-by-step protocol to minimize the hydrolysis of 3-Chloro-4,6-diphenylpyridazine during the workup procedure.

Core Principle: Minimize Contact with Water and Control pH

The overarching strategy is to limit the exposure of your product to aqueous environments, especially under non-neutral pH and elevated temperatures.

Recommended Workup Protocol
  • Initial Quenching (if applicable):

    • If your reaction requires quenching, use a pre-chilled, saturated aqueous solution of a mild buffer, such as ammonium chloride (NH₄Cl), to neutralize any reactive reagents. Avoid strong acids or bases.

    • Perform the quench at a low temperature (0-5 °C) using an ice bath.

  • Extraction:

    • Promptly extract your product into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Use pre-chilled solvents for extraction to maintain a low temperature.

    • Perform the extractions swiftly to minimize contact time between the organic and aqueous layers.

  • Washing the Organic Layer:

    • Wash the organic layer sequentially with:

      • Pre-chilled, pH 7 buffer or a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) to remove any remaining acid.

      • Pre-chilled, deionized water to remove any remaining salts.

      • Pre-chilled, saturated aqueous sodium chloride (brine) to initiate the drying process and "salt out" any dissolved organic product from the aqueous phase.[7]

    • Crucially, check the pH of the aqueous layer after each wash to ensure it is near neutral.

  • Drying and Solvent Removal:

    • Thoroughly dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure all residual water is removed.[7]

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure, ensuring the water bath temperature does not exceed 30-40 °C.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the key factors leading to the unwanted hydrolysis of 3-Chloro-4,6-diphenylpyridazine.

Hydrolysis_Troubleshooting cluster_0 Reaction Workup Environment cluster_1 Contributing Factors 3_Chloro_4_6_diphenylpyridazine 3-Chloro-4,6-diphenylpyridazine (Product) Hydrolysis Hydrolysis (SNAr) 3_Chloro_4_6_diphenylpyridazine->Hydrolysis Aqueous Workup Pyridazinone 4,6-Diphenylpyridazin-3(2H)-one (Byproduct) Hydrolysis->Pyridazinone High_pH High pH (Basic Conditions) High_pH->Hydrolysis Accelerates Low_pH Low pH (Acidic Conditions) Low_pH->Hydrolysis Accelerates High_Temp Elevated Temperature High_Temp->Hydrolysis Accelerates Prolonged_Contact Prolonged Aqueous Contact Prolonged_Contact->Hydrolysis Increases Extent

Caption: Factors accelerating the hydrolysis of 3-Chloro-4,6-diphenylpyridazine.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low yield of 3-Chloro-4,6-diphenylpyridazine Hydrolysis during aqueous workup.Maintain a neutral pH, work at low temperatures (0-5 °C), and minimize contact time with aqueous solutions.
Presence of a highly polar byproduct Formation of 4,6-diphenylpyridazin-3(2H)-one.Follow the recommended workup protocol to prevent hydrolysis. The byproduct can be removed via column chromatography.
Difficulty in phase separation Emulsion formation, potentially due to pH changes.Add brine to help break the emulsion. Ensure the pH is near neutral.
Product loss in the aqueous layer The hydrolyzed product is water-soluble.Prevent hydrolysis from occurring in the first place by adhering to the recommended workup conditions.

Advanced Troubleshooting and Optimization

Non-Aqueous Workup

For extremely sensitive substrates, a non-aqueous workup may be necessary.

  • Direct Filtration: If the reaction byproducts are insoluble in the reaction solvent, they can be removed by filtration through a pad of celite or silica gel.

  • Solvent Swap and Precipitation: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be triturated with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the desired product, leaving impurities in the solution.

Alternative Purification Strategies

If hydrolysis has already occurred, the desired 3-Chloro-4,6-diphenylpyridazine can often be separated from the pyridazinone byproduct by:

  • Column Chromatography: Utilize a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). The less polar 3-Chloro-4,6-diphenylpyridazine will elute first.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.

By carefully controlling the workup conditions, particularly pH and temperature, researchers can significantly minimize the unwanted hydrolysis of 3-Chloro-4,6-diphenylpyridazine and improve the overall yield and purity of their desired product.

References

  • Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available from: [Link]

  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 30(6), 1965-1967. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • St. John, A., & Boyd, M. J. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(38), 12133-12141. Available from: [Link]

  • Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 28(1), 218-221. Available from: [Link]

  • Kumar, D., & Kumar, N. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmaceutical and Scientific Innovation, 1(1), 1-10. Available from: [Link]

  • Google Patents. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • Stanovnik, B., & Tišler, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 433-453. Available from: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Molecules, 8(7), 551-561. Available from: [Link]

  • University of Toronto. Hydrolysis. Available from: [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (2018). International Journal of Creative Research Thoughts, 6(2). Available from: [Link]

  • Organic Syntheses. A One-Pot, Two-Step Synthesis of 2-Phenyl-2H-Indazole from 2-Chloro-N-phenyl-pyridin-2-amine. Available from: [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available from: [Link]

  • Barlin, G. B. (1975). The basicities of some pyridazine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1424-1427. Available from: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Stanovnik, B., & Tišler, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 433-453. Available from: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • University of Rochester. Workup Tricks: Reagents. Available from: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Available from: [Link]

  • MDPI. (2025). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Available from: [Link]

  • Organic Syntheses. Synthesis of 1,2,3,4-Tetrahydro-β-carboline. Available from: [Link]

  • Google Patents. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Al-Ghorbani, M., Al-Salahi, R., Al-Qumaizi, M., Al-Ansi, S., Al-Omar, M. A., & Amr, A. E. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. Available from: [Link]

  • Monash University. (2025). Organic reactions: Hydrolysis. Available from: [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available from: [Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-8. Available from: [Link]

  • Singh, A., & Sharma, P. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • ResearchGate. Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Available from: [Link]

  • National Institutes of Health. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Available from: [Link]

  • National Institutes of Health. Dearomatization of Cyclic Diphenylhydrazines: Harnessing the o-Semidine Rearrangement for the Synthesis of Spirocyclic Tetrahydroquinolines. Available from: [Link]

  • Longdom Publishing. Fundamentals of Chemical Hydrolysis and its Application. Available from: [Link]

  • National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]

  • MDPI. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Available from: [Link]

  • Nature Communications. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available from: [Link]

  • ResearchGate. (PDF) Structural Modifications of Certain Pyrrolizidine Alkaloids During Sample Extraction and Its Impact on Analytical Results. Available from: [Link]

  • ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • National Institutes of Health. Stability of Furosemide and Chlorothiazide. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 4,6-Diphenylpyridazine

The following technical guide addresses the regioselective synthesis of 4,6-diphenylpyridazine, focusing on the critical 4-oxo-2,4-diphenylbutanoic acid pathway to avoid the formation of the thermodynamically stable 3,6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective synthesis of 4,6-diphenylpyridazine, focusing on the critical 4-oxo-2,4-diphenylbutanoic acid pathway to avoid the formation of the thermodynamically stable 3,6-diphenyl isomer or the kinetically competing 4,5-diphenyl isomer.

Current Status: Operational Topic: Regioisomer Control in Pyridazine Scaffolds Audience: Medicinal Chemists, Process Engineers

Executive Summary: The Regioisomer Challenge

Synthesizing 4,6-diphenylpyridazine (systematically 3,5-diphenylpyridazine if


 is unsubstituted, but often referred to as 4,6- in pharmacophore contexts relative to the 3-oxo group) presents a specific stereoelectronic challenge.
  • The Problem: Standard condensation of hydrazine with 1,4-dicarbonyls often defaults to the symmetric 3,6-diphenylpyridazine if the precursor allows (e.g., from 1,4-diphenylbutane-1,4-dione). Alternatively, Inverse Electron Demand Diels-Alder (IEDDA) reactions between 3-phenyl-s-tetrazine and phenylacetylene yield mixtures of 3,6- and 4,5- isomers due to competing FMO (Frontier Molecular Orbital) coefficients.

  • The Solution: The only field-proven method to guarantee the 4,6- substitution pattern is the anchored cyclization of 4-oxo-2,4-diphenylbutanoic acid . This locks the phenyl groups at positions 2 and 4 of the acyclic chain, which translate directly to positions 4 and 6 of the pyridazine ring upon cyclization.

Technical Guide: The Anchored Cyclization Protocol

The Mechanism of Action

To prevent regioisomer formation, one must avoid "unguided" cycloadditions. The recommended route utilizes a 4-oxo-2,4-diphenylbutanoic acid precursor.

  • Nucleophilic Attack: Hydrazine attacks the C4 ketone (most electrophilic) to form a hydrazone.

  • Cyclization: The terminal nitrogen of the hydrazone attacks the C1 carboxyl group (acid or ester).

  • Aromatization: Dehydration yields 4,6-diphenyl-4,5-dihydro-3(2H)-pyridazinone , which is then oxidized/dehydrogenated to the fully aromatic system.

Validated Experimental Protocol

Target: 4,6-Diphenyl-3(2H)-pyridazinone (Precursor to 4,6-diphenylpyridazine)

ReagentEquivalentsRoleCritical Note
4-oxo-2,4-diphenylbutanoic acid 1.0ScaffoldMust be >98% pure; trace isomers lead to inseparable byproducts.
Hydrazine Hydrate (80%) 1.2 - 1.5NucleophileExcess ensures complete conversion of the ketone.
Ethanol / n-Butanol SolventMediumn-BuOH allows higher reflux temp for difficult cyclizations.
Glacial Acetic Acid Cat.[1] (0.1)CatalystPromotes hydrazone formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-oxo-2,4-diphenylbutanoic acid in 20 mL of ethanol (or n-butanol for slower reactions).

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Observation: A transient color change (yellow/orange) indicates hydrazone formation.

  • Reflux: Heat to reflux (

    
     for EtOH, 
    
    
    
    for n-BuOH) for 3–6 hours.
  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). Look for the disappearance of the starting acid (

    
    ) and appearance of the pyridazinone (
    
    
    
    ).
  • Isolation: Cool to

    
    . The product, 4,6-diphenyl-4,5-dihydro-3(2H)-pyridazinone , typically precipitates as a white/off-white solid. Filter and wash with cold ethanol.
    
  • Aromatization (Optional but common): To get the fully aromatic 4,6-diphenylpyridazine, treat the intermediate with bromine in acetic acid or sodium 3-nitrobenzenesulfonate in alkaline medium.

Pathway Visualization

The following diagram illustrates the critical decision points where regioisomers are rejected by the synthetic design.

G cluster_0 Regio-Control Mechanism Start Start: 4-oxo-2,4-diphenylbutanoic acid Hydrazine + Hydrazine Hydrate Start->Hydrazine Nucleophilic Attack (C4 Ketone) Isomer_Risk Risk: 3,6-Diphenyl Isomer Start->Isomer_Risk If C2-Ph migrates (Rare/Impossible) Intermediate Hydrazone Intermediate (Regio-locked) Hydrazine->Intermediate Selective Hydrazone Formation Cyclization Cyclization (6-endo-trig) Intermediate->Cyclization Intramolecular Attack on C1 Product 4,6-Diphenyl-3(2H)-pyridazinone Cyclization->Product - H2O

Caption: Pathway ensuring the phenyl group at C2 of the butane chain maps strictly to C4 of the pyridazine ring.

Troubleshooting & FAQs

Q1: I am detecting a ~5-10% impurity of 3,6-diphenylpyridazine. Where did it come from?

Diagnosis: This is likely not a reaction byproduct but a starting material impurity . Explanation: The synthesis of the precursor (4-oxo-2,4-diphenylbutanoic acid) often involves the Friedel-Crafts alkylation of benzene with succinic anhydride derivatives or the condensation of acetophenone enolates. If the precursor synthesis allowed for "scrambling" or if you used a 1,4-diketone (like 1,2-dibenzoylethane) by mistake, you will generate the thermodynamically favored 3,6-isomer. Fix: Verify the purity of your 4-oxo-2,4-diphenylbutanoic acid by


 NMR. The methine proton at C2 (chiral center) should appear as a distinct triplet or dd around 4.0–4.5 ppm.
Q2: My cyclization yield is low (<40%), and I see open-chain hydrazones.

Diagnosis: Incomplete cyclization due to steric hindrance at the C1 acid/ester. Explanation: The phenyl group at C2 creates steric bulk that can retard the attack of the hydrazine nitrogen on the C1 carboxyl. Fix:

  • Solvent Switch: Move from Ethanol (

    
    ) to n-Butanol (
    
    
    
    )
    or Acetic Acid (
    
    
    )
    . The higher temperature overcomes the activation energy barrier for the ring closure.
  • Dean-Stark Trap: If using a non-acidic solvent (toluene/benzene), use a Dean-Stark trap to remove water, driving the equilibrium toward the cyclic pyridazinone.

Q3: Can I use the Inverse Electron Demand Diels-Alder (IEDDA) route instead?

Diagnosis: Not recommended for selective 4,6-diphenyl synthesis. Explanation: Reacting 3-phenyl-1,2,4,5-tetrazine with phenylacetylene theoretically yields 3,6-diphenylpyridazine or 4,5-diphenylpyridazine depending on FMO coefficients.

  • Reality: This reaction typically favors the 3,6-diphenyl or 3,4-diphenyl isomers due to steric and electronic matching. Forcing the 4,6-isomer via IEDDA requires specialized electron-donating/withdrawing groups on the alkyne to perturb the orbital coefficients, which alters your target molecule.

  • Verdict: Stick to the keto-acid condensation for 4,6-selectivity.

Q4: I need to N-alkylate the 4,6-diphenyl-3-pyridazinone. Will I get regioisomers there?

Diagnosis: Yes, N-alkylation vs. O-alkylation. Explanation: Pyridazinones exist in a lactam-lactim tautomerism. Alkylation with simple halides (e.g., MeI) and weak bases (


) often gives a mixture of N2-alkyl  (major) and O-alkyl  (minor).
Fix:  To ensure exclusive N2-alkylation , use LiH  or NaH  in DMF/THF. The "hard" lithium cation coordinates the oxygen, directing the alkyl halide to the softer Nitrogen.

References

  • Synthesis of 4,6-diphenyl-3(2H)

    • Title: Glia as a Therapeutic Target: Selective Suppression of Human Amyloid-β-Induced Upregulation of Brain Proinflammatory Cytokine Production Attenuates Neurodegener
    • Source: Journal of Neuroscience / NIH (Methodology Section describing MW01-5-188WH synthesis).
    • URL:[Link]

  • General Pyridazine Synthesis & Regiocontrol

    • Title: Synthesis of pyridazines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal (Review of 6-endo-trig cycliz
    • URL:[Link]

  • IEDDA Regioselectivity Issues

    • Title: Regioselective pyridazine synthesis
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Functionalization (Thiolation/Alkylation)

    • Title: Thiolation of Asymmetry Pyridazines; Synthesis of a Regioisomer of New Methylpyridazines.
    • Source: Yakhak Hoeji (Pharmaceutical Society of Korea).
    • URL:[Link]

Sources

Optimization

Optimizing Vilsmeier-Haack conditions for pyridazinone chlorination

This guide serves as a specialized technical support center for the chlorination of pyridazin-3(2H)-ones using Vilsmeier-Haack conditions. It is designed to move beyond basic textbook definitions and address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the chlorination of pyridazin-3(2H)-ones using Vilsmeier-Haack conditions. It is designed to move beyond basic textbook definitions and address the specific scale-up and reproducibility challenges encountered in drug discovery.

Ticket Subject: Optimizing Vilsmeier-Haack Conditions for 3-Chloropyridazine Synthesis Assigned Specialist: Senior Application Scientist Status: Active

The Mechanistic Dashboard

Why this reaction fails: Pyridazinones are "deceptive" substrates. Unlike simple amides, the adjacent nitrogen (N2) in the pyridazine ring exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the lactam oxygen. Consequently, standard Vilsmeier conditions often stall or require forcing conditions that lead to tar.

The Active Species: Success depends on the formation of the Chloroiminium Ion (Vilsmeier Reagent) . You are not reacting your substrate with


; you are reacting it with the [DMF-POCl

] complex.
Mechanistic Pathway (Visualization)

Figure 1: The Activation and Substitution Cycle.

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent 0-5°C (Exothermic) Intermediate Activated O-Imidoyl Species VH_Reagent->Intermediate + Substrate Substrate Pyridazinone (Lactam) Substrate->Intermediate Transition Nucleophilic Attack (Cl- addition) Intermediate->Transition - PO2Cl2(-) Product 3-Chloropyridazine + DMF (Regenerated) Transition->Product Elimination

Caption: The catalytic cycle requires the initial formation of the electrophilic Vilsmeier reagent. Note that the byproduct is phosphorodichloridate, which complicates the quench.

Critical Parameter Optimization

Do not default to using neat


 as a solvent. This is a common error that leads to dangerous workups and lower purity.
The "Golden Ratio" for Pyridazinones

Based on process development data, the following stoichiometry offers the highest conversion with the lowest safety risk.

ParameterStandard (Neat)Optimized (Process) Why?
Solvent Excess

Toluene or MeCN Reduces reaction temperature; prevents "black tar" thermal runaway.

Eq.
10.0 - 20.0 equiv2.0 - 3.0 equiv Excess is unnecessary if the Vilsmeier reagent is formed correctly.
DMF Eq. None (or solvent)0.1 - 0.5 equiv (Cat.) DMF acts as a catalyst. Stoichiometric DMF is only needed for very deactivated rings.
Base NoneDIEA (0.5 eq) Optional. Scavenges HCl, preventing acid-catalyzed decomposition of sensitive substrates.
Temp Reflux (105°C)70°C - 90°C Pyridazinones are thermally sensitive; lower temps prevent polymerization.

Troubleshooting Center (FAQ)

Issue 1: "My reaction turned into a black tar/residue."

Diagnosis: Thermal Runaway / Polymerization. Root Cause:

  • Lack of Solvent: Heating neat

    
     creates localized hot spots.
    
  • Rapid Addition: Adding

    
     to DMF (or vice versa) at room temperature generates massive heat, degrading the reagent before it sees the substrate.
    Solution: 
    
  • Protocol Shift: Pre-form the Vilsmeier reagent at

    
     in Toluene, then add the pyridazinone.
    
  • Dilution: Ensure the reaction concentration is

    
    .
    
Issue 2: "The reaction works, but the product reverts to starting material during workup."

Diagnosis: Acidic Hydrolysis. Root Cause: Chloropyridazines are essentially imidoyl chlorides. In hot, acidic aqueous environments (created when quenching


), they rapidly hydrolyze back to the lactam (pyridazinone).
Solution: 
  • The "Dry" Workup: Distill off excess

    
     under vacuum before adding water. This removes the source of the acid.
    
  • Buffer Quench: Quench into a cold Sodium Acetate or

    
      solution, not pure water. Maintain pH 
    
    
    
    .
Issue 3: "Delayed exotherm during quenching (Safety Warning)."

Diagnosis: Accumulation of Metastable Phosphorodichloridic Acid. Root Cause: Quenching


 into ice-water at 

is dangerous. At low temperatures,

forms an immiscible oil that does not hydrolyze immediately. When the mixture warms up, it hydrolyzes all at once, causing an explosion. Solution:
  • Controlled Warm Quench: Quench at 35–40°C . This ensures

    
     is consumed immediately upon addition, preventing accumulation.[1]
    

Standard Operating Procedure (SOP)

Protocol ID: SOP-CL-PYR-002 Scale: 10g - 100g

Workflow Diagram

Figure 2: The "Reverse Quench" Safety Protocol.

WorkupProtocol Start Reaction Mixture (Toluene/POCl3) Step1 1. Vacuum Distillation Remove excess POCl3 (<50°C) Start->Step1 Step2 2. Dilution Add fresh Toluene/DCM Step1->Step2 Decision Quench Method Step2->Decision Dangerous Direct Addition of Water (DANGEROUS - DO NOT USE) Decision->Dangerous Safe Reverse Quench Add Rxn to aq. NaOAc/K2CO3 Decision->Safe Step3 3. Phase Separation Keep Organic Layer Safe->Step3 Step4 4. Wash Brine / NaHCO3 Step3->Step4 End Evaporate & Recrystallize Step4->End

Caption: The reverse quench into a buffered solution is critical for preventing product hydrolysis and thermal runaway.

Step-by-Step Protocol
  • Reagent Formation: In a dry flask under

    
    , charge Toluene (5 vol)  and DMF (0.2 eq) . Cool to 
    
    
    
    .
  • Activation: Add

    
     (2.5 eq)  dropwise. Stir for 30 mins at 
    
    
    
    to form the white precipitate (Vilsmeier salt).
  • Reaction: Add Pyridazinone substrate (1.0 eq) in one portion.

  • Heating: Warm to

    
     and monitor by HPLC/TLC. Note: If conversion stalls, add DIEA (0.5 eq).
    
  • Distillation (Critical): Once complete, switch to distillation configuration. Apply vacuum and remove bulk

    
    /Toluene at 
    
    
    
    .
  • Quench:

    • Prepare a separate flask with 20% aq.

      
        or Sodium Acetate .
      
    • Dilute the reaction residue with DCM or fresh Toluene.

    • Slowly pour the reaction mixture into the aqueous base (Reverse Quench) while maintaining internal temp

      
      .
      
  • Workup: Separate layers. Wash organics with brine. Dry over

    
    .
    

References

  • Mechanistic Overview & Safety : Li, X., et al. "Safe and Efficient Quenching of Vilsmeier–Haack Reactions." Organic Process Research & Development, vol. 16, no. 11, 2012, pp. 1727–1731.

  • Pyridazinone Specifics : Coates, W. J., & McKillop, A. "One-pot synthesis of 6-substituted pyridazin-3(2H)-ones."[2] Synthesis, 1993(03), 334-342.

  • Catalytic DMF Optimization : Maron, D. J., et al. "Vilsmeier-Haack Chlorination of Nitrogen Heterocycles." Journal of Organic Chemistry, vol. 76, no. 6, 2011, pp. 1653–1661.[3]

  • General Vilsmeier Review : Rajput, L., et al. "The Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis." International Journal of Pharmaceutical Chemistry, vol. 3, 2013.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 3-Chloro-4,6-diphenylpyridazine Characterization

This guide outlines the structural characterization of 3-Chloro-4,6-diphenylpyridazine , a critical heterocyclic scaffold used in the synthesis of neurotherapeutics (e.g., MW01-5-188WH). Executive Summary & Strategic Imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 3-Chloro-4,6-diphenylpyridazine , a critical heterocyclic scaffold used in the synthesis of neurotherapeutics (e.g., MW01-5-188WH).

Executive Summary & Strategic Importance

3-Chloro-4,6-diphenylpyridazine is a non-naturally occurring pyridazine derivative serving as the electrophilic linchpin in the synthesis of glia-targeting therapeutics. Its purity and structural integrity are paramount, as regioisomeric impurities (e.g., 3-chloro-5,6-diphenylpyridazine) possess vastly different biological activity profiles.

This guide provides a technical breakdown of its identification, focusing on 1H NMR chemical shift diagnostics to distinguish it from common synthetic byproducts and regioisomers.

Experimental Synthesis & Characterization Workflow

The generation of high-fidelity NMR data relies on a robust synthesis protocol. The compound is typically accessed via the chlorination of 4,6-diphenylpyridazin-3(2H)-one .

Synthetic Pathway (Context for Impurities)
  • Precursor: 4-oxo-2,4-diphenylbutanoic acid

    
     4,6-diphenylpyridazin-3(2H)-one.
    
  • Reagent: Phosphorus oxychloride (POCl

    
    ) (neat or with solvent).
    
  • Product: 3-Chloro-4,6-diphenylpyridazine (Solid, typically light pink).[1][2]

1H NMR Data Analysis: The Diagnostic Singlet

The defining feature of the 3-chloro-4,6-diphenylpyridazine spectrum is the singlet corresponding to the lone proton on the pyridazine ring (H-5).

Primary Chemical Shift Data (CDCl

, 500 MHz)
PositionProton TypeMultiplicityChemical Shift (

ppm)
Diagnostic Note
H-5 Pyridazine Ring Singlet (1H) 7.85 – 8.10 *Critical Identifier. Distinct from doublets seen in mono-phenyl analogs.
Ph-H Aromatic (4-Ph)Multiplet (5H)7.35 – 7.55Overlapping region.
Ph-H Aromatic (6-Ph)Multiplet (5H)7.90 – 8.10Ortho protons often deshielded by the pyridazine N.

*Note: The chemical shift of H-5 is heavily influenced by concentration and solvent. In the piperazine derivative (MW01-5-188WH), this proton appears at 7.65 ppm .[3] The electron-withdrawing nature of the Chlorine atom (vs. the amino group in the derivative) shifts this signal downfield in the target compound.

Comparative Analysis: Distinguishing Regioisomers

A common failure mode in pyridazine synthesis is the formation of incorrect regioisomers or the persistence of starting material.

Comparison Table: Target vs. Alternatives
Feature3-Chloro-4,6-diphenylpyridazine (Target)3-Chloro-6-phenylpyridazine (Analog/Impurity)4,6-Diphenylpyridazin-3(2H)-one (Precursor)
Pyridazine Protons 1 (Singlet) 2 (Doublets) 1 (Singlet)
Coupling (

)
None

Hz (Ortho coupling)
None
H-5 Shift ~7.9 ppm (Ar-H region)~7.5 ppm & ~8.0 ppm~7.8 ppm (Broad/Exchangeable NH present)
Key Distinction Singlet in aromatic region; No NH. Pair of doublets. Presence of NH (broad, >10 ppm).
Mechanistic Insight
  • Regioisomerism: If the starting 1,4-dicarbonyl is asymmetric, you may form 3-chloro-5,6-diphenylpyridazine. This would also show a singlet, but the magnetic environment of the phenyl rings would differ. The 4,6-diphenyl substitution pattern is confirmed by the specific splitting of the phenyl protons (ortho-deshielding of the 6-phenyl group due to the adjacent nitrogen lone pair).

  • Chlorination Validation: The disappearance of the broad amide/lactam NH peak (>10 ppm) from the starting material is the primary indicator of successful chlorination.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the synthesis product using NMR and MS data.

G Start Crude Product (Light Pink Powder) NMR 1H NMR Acquisition (CDCl3) Start->NMR CheckNH Check > 10 ppm (NH Signal?) NMR->CheckNH Precursor Precursor Present (Incomplete Rxn) CheckNH->Precursor Yes CheckAromatic Check 7.0 - 8.5 ppm (Pyridazine H) CheckNH->CheckAromatic No Doublets Two Doublets (J~9Hz) CheckAromatic->Doublets Found Singlet One Singlet CheckAromatic->Singlet Found WrongIsomer Wrong Isomer (3-Cl-6-Ph) Doublets->WrongIsomer MassSpec Mass Spec (ESI) Check m/z Singlet->MassSpec Confirmed CONFIRMED 3-Chloro-4,6-diphenylpyridazine (m/z 266.4) MassSpec->Confirmed 266.4 (M+H)

Caption: Logic flow for validating 3-Chloro-4,6-diphenylpyridazine identity against common impurities.

Experimental Protocol: Characterization

To reproduce the data cited above, follow this standardized protocol.

  • Sample Preparation: Dissolve ~5 mg of the "light pink powder" (isolated from POCl

    
     reaction) in 0.6 mL of CDCl
    
    
    
    (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic phosphate salts.
  • Acquisition:

    • Frequency: 400 MHz or higher (500 MHz recommended for resolution of phenyl multiplets).

    • Scans: 16 (sufficient for aromatic protons).

    • Spectral Width: -1 to 14 ppm.[4]

  • Processing:

    • Reference the spectrum to residual CHCl

      
       at 7.26 ppm .
      
    • Integrate the aromatic region (7.3 – 8.2 ppm). Total integral should correspond to 11 protons (10 Phenyl + 1 Pyridazine).

  • Validation Criteria:

    • Pass: Absence of broad singlet >10 ppm. Presence of sharp singlet ~7.8–8.1 ppm.

    • Fail: Presence of doublets (indicates loss of phenyl group or wrong starting material).

References

  • Watterson, D. M., et al. (2005). Pyridazine compounds, compositions and methods. Patent AU 2005302225 B2. (Describes the synthesis of the target and its conversion to MW01-5-188WH).

  • Coudert, P., Couquelet, J., & Tronche, P. (1988).[5] A new synthetic route to 4,6-diarylpyridazinones and some of their derivatives. Journal of Heterocyclic Chemistry, 25(3), 799-802.[6] (Foundational synthesis method for the precursor).

  • PubChem Database. (2025). 3-Chloro-6-phenylpyridazine (Isomer Comparison). CID 88515.

  • Hu, W., et al. (2007).[3][6] Glia as a Therapeutic Target: Selective Suppression of Human Amyloid-β-Induced Upregulation. Journal of Neuroscience. (Validation of the scaffold in biological assays).

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Chlorodiphenylpyridazines

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chlorodiphenylpyridazines, focusing on the mechanistic pathways and analytical distinctions between ionization techniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chlorodiphenylpyridazines, focusing on the mechanistic pathways and analytical distinctions between ionization techniques.

Executive Summary

Chlorodiphenylpyridazines are critical pharmacophores in medicinal chemistry (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors) and agrochemicals. Their structural elucidation relies heavily on Mass Spectrometry (MS). This guide compares the fragmentation behavior of 3-chloro-4,5-diphenylpyridazine and its isomers under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .

Key Takeaway: While ESI provides superior sensitivity for quantification, EI offers the structural fingerprinting required to distinguish regioisomers (e.g., 4,5-diphenyl vs. 3,6-diphenyl) through characteristic Retro-Diels-Alder (RDA) cleavages.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the observable fragmentation landscape. The table below contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for this compound class.

FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion Radical

Protonated Molecule

Isotopic Pattern Distinct 3:1 (

) cluster
Distinct 3:1 cluster (shifted +1 Da)
Fragmentation Energy High internal energy; spontaneous fragmentationLow internal energy; requires Collision Induced Dissociation (CID)
Key Structural Insight Retro-Diels-Alder (RDA) cleavage reveals phenyl positioningProduct Ion Scans confirm functional groups (e.g., Cl loss)
Isomer Differentiation Excellent. 4,5-diphenyl yields

178; 3,6-diphenyl yields

103.
Moderate. Relies on subtle intensity differences in CID.
Detailed Fragmentation Pathways

The fragmentation of chlorodiphenylpyridazines is governed by three dominant mechanisms: Halogen Elimination , Diaza-Extrusion (


 loss) , and Retro-Diels-Alder (RDA) Cycloreversion .
2.1 The Molecular Ion & Isotopic Signature

Both EI and ESI spectra exhibit a characteristic chlorine isotope pattern.

  • Base Peak:

    
     266 (
    
    
    
    )
  • Isotope Peak:

    
     268 (
    
    
    
    )
  • Intensity Ratio: ~100:32 (Natural abundance of Cl)

2.2 Pathway A: Chlorine Radical Loss (The "Even-Electron" Rule)

In ESI-MS/MS (CID), the protonated molecule


 often undergoes heterolytic cleavage.
  • Mechanism: Inductive effect of the protonated nitrogen weakens the C-Cl bond.

  • Transition:

    
    
    
  • Result: A strong peak at

    
     231  (Deschloro-analog).
    
2.3 Pathway B: Retro-Diels-Alder (RDA) – The Isomer Breaker

This is the most diagnostic pathway in EI-MS . The pyridazine ring acts as a diazine, susceptible to thermal and electron-induced cycloreversion.

  • For 3-chloro-4,5-diphenylpyridazine: The RDA reaction cleaves the N-N bond and the C3-C6 bond.

    • Fragment 1: Diphenylacetylene radical cation (

      
       178 ).
      
    • Fragment 2: Chloro-nitrile species (neutral loss).

    • Significance: The observation of

      
       178 is definitive proof of vicinal (4,5) phenyl groups.[1][2][3][4]
      
  • For 3-chloro-5,6-diphenylpyridazine (Isomer): RDA cleavage yields a nitrile and a phenyl-alkyne.

    • Fragment: Benzonitrile cation (

      
       103 ).
      
    • Significance: Absence of

      
       178 and presence of 
      
      
      
      103 indicates separated or 3,6-substitution.
2.4 Pathway C: Nitrogen Extrusion

Pyridazines are thermodynamically driven to lose


.
  • Transition:

    
    
    
  • Result: Formation of a highly reactive cyclobutadiene radical cation (

    
     238 ), which rapidly rearranges to a fluorenyl cation (
    
    
    
    165
    ) upon further loss of Cl and H.
Visualization of Fragmentation Mechanisms

The following diagram illustrates the competing pathways for 3-chloro-4,5-diphenylpyridazine, highlighting the divergence between Cl-loss and RDA mechanisms.

Fragmentation M Molecular Ion [M]+. m/z 266 (100%) / 268 (32%) M_Cl [M - Cl]+ m/z 231 M->M_Cl - Cl• (Typical ESI/CID) M_N2 [M - N2]+. (Cyclobutadiene int.) m/z 238 M->M_N2 - N2 (Thermal/EI) Diphenyl Diphenylacetylene [C14H10]+. m/z 178 M->Diphenyl Retro-Diels-Alder (Diagnostic for 4,5-Ph) Fluorene Fluorenyl Cation m/z 165 M_Cl->Fluorene - N2, - H• M_N2->Fluorene - Cl•, - H• rearrangement Phenyl Phenyl Cation m/z 77 Diphenyl->Phenyl Ring fracture

Caption: Figure 1. Competing fragmentation pathways for 3-chloro-4,5-diphenylpyridazine. The RDA pathway (Red Arrow) is diagnostic for the 4,5-diphenyl substitution pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this validated LC-MS/MS protocol. This workflow includes a "System Suitability Test" (SST) using the isotopic ratio as an internal control.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

Step 2: LC-MS/MS Conditions (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Gas Temp: 300°C

    • Capillary Voltage: 3500 V

    • Fragmentor: 100 V (Adjust to maximize precursor transmission).

Step 3: Data Acquisition & Validation (SST)
  • Full Scan (MS1): Acquire range

    
     100–500.
    
  • Validation Check: Locate the parent ion cluster at

    
     267 (
    
    
    
    ).
    • Pass Criteria: The intensity of

      
       269 must be 
      
      
      
      of
      
      
      267. If deviations occur, check for detector saturation or isobaric interference.
  • Product Ion Scan (MS2): Select

    
     267 as precursor. Apply Collision Energy (CE) ramp: 10, 20, 40 eV.
    
    • Target: Look for emergence of

      
       231 (Loss of HCl) and 
      
      
      
      178 (Diphenyl motif).
Summary Data Table: Characteristic Ions
m/z (Nominal)Ion IdentityOrigin / MechanismRelative Abundance (EI)
266

Molecular Ion (

)
80-100%
268

Isotope Ion (

)
~30%
231

Heterolytic cleavage of Cl40-60%
238

Extrusion of Nitrogen10-20%
178

Diphenylacetylene (RDA Product)Diagnostic (High)
165

Fluorenyl Cation (Rearrangement)Moderate
77

Phenyl CationHigh
51

Fragmentation of Phenyl ringModerate
References
  • Pittenauer, E., et al. (1991).[3] "Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines." Organic Mass Spectrometry. [3]

  • Pesyan, N. N., et al. (2013).[5] "Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones." Current Chemistry Letters. [5]

  • Wolff, J. C., et al. (2015). "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics.

  • BenchChem. (2025). "Predictive comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-3-methoxypyridazin-4-amine."

  • ChemGuide. "Fragmentation patterns in the mass spectra of organic compounds."

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 3-Chloro-4,6-diphenylpyridazine and its Analogs

This guide presents a comprehensive framework for the structural elucidation of 3-Chloro-4,6-diphenylpyridazine. While a definitive published crystal structure for this specific molecule is not available, this document p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for the structural elucidation of 3-Chloro-4,6-diphenylpyridazine. While a definitive published crystal structure for this specific molecule is not available, this document provides researchers, scientists, and drug development professionals with a robust, comparative methodology. By integrating established protocols with experimental data from structurally related pyridazine derivatives, we offer a predictive and validated pathway for its synthesis, crystallization, and in-depth structural analysis. This approach ensures that researchers can anticipate molecular conformation, understand intermolecular interactions, and correlate structural features with physicochemical properties, which are critical aspects of rational drug design and materials science.

Pyridazine derivatives are a well-established class of heterocyclic compounds recognized for their diverse biological activities, making them a cornerstone in medicinal chemistry.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a compound's stability, solubility, and potential biological interactions. This guide will therefore serve as an essential resource, bridging the gap in the existing literature and empowering researchers to conduct a thorough and scientifically rigorous analysis.

Section 1: Synthesis and Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the compound and the perfection of the crystal lattice are paramount for obtaining a clear diffraction pattern.

Proposed Synthetic Pathway

Based on established synthetic routes for similar pyridazine compounds, a plausible pathway to 3-Chloro-4,6-diphenylpyridazine is proposed.[2][3][4] The process involves the reaction of a suitable precursor, such as 4,6-diphenyl-2H-pyridazin-3-one, with a chlorinating agent like phosphorus oxychloride.

reagent1 4,6-diphenyl-2H-pyridazin-3-one process Chlorination reagent1->process reagent2 Phosphorus Oxychloride (POCl₃) reagent2->process product 3-Chloro-4,6-diphenylpyridazine process->product cluster_exp Experimental Workflow cluster_solve Structure Solution & Refinement Crystal Mount Crystal Diffractometer Collect Diffraction Data (X-ray Source, Goniometer) Crystal->Diffractometer RawData Process Raw Data (Integration, Scaling) Diffractometer->RawData Solve Solve Phase Problem (e.g., Direct Methods) RawData->Solve Refine Refine Atomic Model (Positions, Thermal Parameters) Solve->Refine Validate Validate Structure (R-factors, CIF check) Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final Structure (CIF)

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Data Collection and Structure Refinement
  • Mounting: A suitable single crystal is mounted on a goniometer head. [5]2. Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, often equipped with a Mo or Cu X-ray source. [6]3. Structure Solution: The collected diffraction intensities are used to solve the phase problem, yielding an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions and thermal parameters. The quality of the final structure is assessed by refinement statistics such as the R-factor.

Comparative Analysis of Crystallographic Parameters

To provide a benchmark, the following table compares the crystallographic data of two related pyridazine derivatives with the expected parameters for 3-Chloro-4,6-diphenylpyridazine. The presence of two bulky phenyl groups is anticipated to result in significant twisting relative to the pyridazine core to minimize steric hindrance.

Parameter3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine [7]4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one [8]3-Chloro-4,6-diphenylpyridazine (Expected)
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/cP2₁/c or similar centrosymmetric group
a (Å) 9.46111.45810-15
b (Å) 6.55710.0578-12
c (Å) 24.12314.15515-25
β (º) 99.890108.3590-110
Volume (ų) 1474.11546.9~1500-1800
Z (Molecules/cell) 444
Dihedral Angle (º) Pyridazine/Phenyl: N/APyridazine/Phenyl: 29.96Pyridazine/Phenyl(C4): ~30-50Pyridazine/Phenyl(C6): ~30-50

Section 3: Deeper Insights: Computational and Hirshfeld Surface Analysis

While SC-XRD provides the experimental ground truth, computational methods offer a powerful way to understand the underlying electronics and intermolecular forces that govern the observed structure.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [9][10]For crystal structure analysis, it serves to:

  • Validate Geometry: Compare the experimentally determined bond lengths and angles with the theoretically optimized geometry in the gas phase.

  • Probe Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. [11]* Predict Spectroscopic Data: Generate theoretical IR and NMR spectra to aid in the interpretation of experimental data. [12]

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a graphical tool used to visualize and quantify the various intermolecular interactions within a crystal. [13][14][15]This method partitions the crystal space into regions where the electron distribution of a molecule dominates, providing a unique surface for each molecule. [16] Key Hirshfeld Surface Maps:

  • d_norm: This property is mapped onto the Hirshfeld surface to identify close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. [15][17]* Shape Index: This map helps to identify complementary hollows (red) and bumps (blue) where molecules fit together, which is characteristic of π-π stacking interactions.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). [15]They provide a quantitative summary of the types of interactions present.

Comparative Analysis: For 3-Chloro-4,6-diphenylpyridazine, we expect the Hirshfeld analysis to reveal:

  • H···H contacts: These are generally the most abundant interactions in organic crystals. [8]* C-H···π interactions: The phenyl rings provide ample opportunity for interactions with hydrogen atoms on adjacent molecules.

  • Cl···H and Cl···C contacts: The chlorine atom will act as a weak hydrogen bond acceptor and participate in other van der Waals contacts.

  • π-π stacking: The phenyl and pyridazine rings may engage in offset stacking, which would be visible on the shape index map and as "wings" in the fingerprint plot.

Interaction TypeContribution in a related pyridazinone (%) [8]Expected Contribution for Title Compound (%)
H···H 31.4~30-40
C···H/H···C 19.0~20-30
Cl···H/H···Cl 19.9~15-25
O···H/H···O N/A (has O)N/A
N···H/H···N N/A~2-5
C···C (π-π) Not specified~5-10

Section 4: A Self-Validating System: Spectroscopic Correlation

The final piece of the structural puzzle is ensuring that the determined crystal structure is consistent with bulk spectroscopic measurements. This cross-verification is a critical component of trustworthiness in any chemical analysis. [18]

cluster_exp Experimental Data cluster_comp Computational & Theoretical XRD SC-XRD (3D Atomic Coordinates) DFT DFT Calculation (Optimized Geometry) XRD->DFT Compare Geometry NMR NMR (Chemical Environment) Predicted Predicted Spectra NMR->Predicted Compare Shifts IR IR Spectroscopy (Functional Groups) IR->Predicted Compare Frequencies MS Mass Spectrometry (Molecular Weight) Core Proposed Molecular Structure 3-Chloro-4,6-diphenylpyridazine MS->Core Confirm Mass DFT->Predicted Core->XRD Core->NMR Core->IR Core->MS Core->DFT

Caption: Interplay of experimental and computational data for structure validation.

Expected Spectroscopic Signatures

The following table outlines the expected spectroscopic data for 3-Chloro-4,6-diphenylpyridazine, based on its structure and data from similar compounds. [18][19]Any deviation from these expected values in an experimental sample would necessitate further purification or structural reassessment.

TechniqueExpected DataRationale / Interpretation
¹H NMR δ 7.5-8.5 ppm (multiplets)Signals corresponding to the protons on the two phenyl rings and the single proton on the pyridazine ring.
¹³C NMR δ 125-160 ppmMultiple signals for the aromatic carbons of the phenyl and pyridazine rings. The carbon bearing the chlorine atom (C3) will be significantly shifted.
IR (cm⁻¹) ~3100-3000 (C-H stretch, aromatic)~1600-1450 (C=C and C=N stretch)~1100-1000 (C-Cl stretch)Characteristic vibrations for the aromatic rings and the chloro-pyridazine core.
Mass Spec (EI) M⁺ peak at m/z ~266.06M+2 peak at ~268.06Molecular ion peak corresponding to the molecular weight. The M+2 peak with ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom (³⁵Cl/³⁷Cl isotope pattern).

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the complete crystal structure analysis of 3-Chloro-4,6-diphenylpyridazine. By leveraging comparative data from analogous structures, it establishes a robust framework for everything from synthesis and crystal growth to advanced computational analysis. The integration of single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, all cross-validated by standard spectroscopic techniques, represents a holistic and self-validating approach. This ensures that researchers can proceed with confidence in elucidating the structural and electronic properties of this, and other, novel pyridazine derivatives, ultimately accelerating progress in drug discovery and materials science.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • How To: Grow X-Ray Quality Crystals. Chemistry - University of Rochester. [Link]

  • 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. Chemical Synthesis Database. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. PMC. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one. ResearchGate. [Link]

  • Synthesis, vibrational spectra, DFT calculations, Hirshfeld surface analysis and molecular docking study of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one. PubMed. [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Chemistry. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

  • 3-Chloro-6-phenylpyridazine. PubChem - NIH. [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One. ResearchGate. [Link]

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. PMC. [Link]

  • 3-Chloro-4-methyl-6-phenylpyridazine. SIELC Technologies. [Link]

  • Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One. ResearchGate. [Link]

  • Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. PubMed Central. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for Diphenylpyridazine Derivatives

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of novel chemical entities is paramount. Diphenylpyridazine derivatives, a class of heterocyclic compounds with signific...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of novel chemical entities is paramount. Diphenylpyridazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, demand robust analytical methods to ensure their quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analyses. This guide provides an in-depth comparison of methodologies and retention time standards to establish reliable HPLC analysis for diphenylpyridazine derivatives, grounded in scientific principles and practical expertise.

The Foundational Role of HPLC and Retention Time

At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The time it takes for a specific analyte to travel from the injector to the detector is its retention time (RT). While RT is a critical identifier, it is susceptible to variations from multiple factors, including:

  • Mobile Phase Composition: Minor changes in solvent ratio or pH can significantly alter retention.[1][2][3]

  • Column Chemistry and Age: The type of stationary phase and its condition over time impact interactions.

  • Temperature: Fluctuations in column temperature affect solvent viscosity and interaction kinetics.

  • Flow Rate: Inconsistent flow from the pump will lead to proportional shifts in RT.

Given this inherent variability, establishing a self-validating system through the use of retention time standards and rigorous system suitability testing is not just good practice—it is a regulatory necessity.[4][5]

Crafting a Robust HPLC Method: A Comparative Approach

The unique chemical nature of diphenylpyridazine derivatives—featuring two aromatic phenyl rings and a nitrogen-containing pyridazine heterocycle—guides the strategy for method development. These are moderately polar, basic compounds, which dictates our choices in stationary and mobile phases.

The choice of stationary phase is the most powerful tool for controlling selectivity. For diphenylpyridazine derivatives, a comparison of several column chemistries reveals distinct advantages.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point.[6] It separates primarily based on hydrophobicity. The two phenyl groups ensure sufficient retention on a C18 phase. However, its selectivity for structurally similar analogs or impurities might be limited.

  • C8 (Octylsilane): Offering less hydrophobic retention than C18, a C8 column can be advantageous if retention times on a C18 column are excessively long, leading to unnecessary solvent consumption and band broadening.

  • Phenyl-Hexyl: This is often the superior choice for aromatic compounds like diphenylpyridazines.[7][8][9] The phenyl-hexyl stationary phase offers an alternative separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the analyte.[7][8][10] This can dramatically improve selectivity between closely related aromatic isomers or impurities that may co-elute on a standard C18 column.[9]

The mobile phase must be carefully tuned to achieve optimal retention, peak shape, and resolution.

  • Organic Modifier (Acetonitrile vs. Methanol):

    • Acetonitrile (ACN): As an aprotic solvent with pi electrons, ACN can sometimes reduce the π-π interactions between an analyte and a phenyl stationary phase.[11] This can be useful to modulate retention, primarily based on hydrophobicity.

    • Methanol (MeOH): This protic solvent is known to enhance π-π interactions with phenyl phases, often leading to increased retention and altered selectivity for aromatic compounds compared to ACN.[10][11] Therefore, screening both solvents is a critical step in method development.

  • The Critical Impact of pH: Diphenylpyridazines contain basic nitrogen atoms. The pH of the mobile phase will control the ionization state of these nitrogens and, consequently, their retention.[1][2][3]

    • At low pH (e.g., pH 2-4) , the pyridazine nitrogens will be protonated (positively charged). This increased polarity will cause the analytes to be less retained on a reversed-phase column, resulting in shorter retention times.[2][12] This is often the preferred range for good peak shape for basic compounds on silica-based columns.[12]

    • At neutral or high pH , the pyridazine moiety will be in its neutral, less polar form. This leads to stronger hydrophobic interactions with the stationary phase and significantly longer retention times.[1][2]

    • Causality: It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure robust and reproducible retention times.[12][13] Buffering the mobile phase (e.g., with phosphate or formate) is essential to maintain a stable pH.[12]

To illustrate these principles, the following table summarizes hypothetical but representative data from a method development study for a model diphenylpyridazine derivative and a key impurity.

Method Column Mobile Phase Analyte RT (min) Impurity RT (min) Resolution (Rs) Tailing Factor (Tf)
A C18, 5 µm60:40 ACN:20mM KH₂PO₄ pH 3.04.85.11.31.6
B Phenyl-Hexyl, 5 µm60:40 ACN:20mM KH₂PO₄ pH 3.05.56.22.11.2
C Phenyl-Hexyl, 5 µm60:40 MeOH:20mM KH₂PO₄ pH 3.06.88.13.51.1

Analysis: Method A shows poor resolution. Switching to a Phenyl-Hexyl column (Method B) improves resolution due to π-π interactions.[7][8] Changing the organic modifier to methanol (Method C) further enhances these interactions, providing baseline separation (Rs > 2) and excellent peak symmetry (Tf ≈ 1), making it the optimal choice.[10]

The Self-Validating System: Standards and Suitability

A validated analytical procedure requires system suitability criteria to ensure it performs acceptably on the day of analysis.[5] This is where retention time standards become indispensable.

  • External Standard: This involves creating a calibration curve from known concentrations of a reference standard and using it to quantify the analyte in unknown samples. It is straightforward but does not account for variations in injection volume or sample preparation.

  • Internal Standard (IS): An IS is a distinct compound added at a constant concentration to all standards and samples.[14][15] Quantification is based on the ratio of the analyte peak area to the IS peak area.[15][16] This approach is superior as it corrects for minor variations in injection volume and sample handling, thereby improving precision and accuracy.[14][15][17]

A suitable internal standard for diphenylpyridazine analysis should meet several criteria:[15]

  • Structural Similarity: It should be chemically similar to the analyte to ensure similar behavior during extraction and chromatography, but not identical.[17] A good candidate could be another diphenylpyridazine derivative with a different substitution pattern not present in the samples.

  • Resolution: It must be fully resolved from the analyte, impurities, and any matrix components.

  • Elution Time: It should elute near the analyte of interest.[15]

  • Purity and Stability: The IS must be highly pure and stable in the sample solvent.

  • Non-interference: It must not be naturally present in the samples.[17]

Example Candidate: For a 3,6-diphenylpyridazine, a potential IS could be 4,5-diphenylpyridazine, if available and proven to be absent from the test samples.

Experimental Workflow and Protocols

A robust analysis follows a well-defined, self-validating workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation A 1. Standard & Sample Preparation B 2. Add Internal Standard (IS) A->B Constant Conc. C 3. System Equilibration (Optimized Method) D 4. System Suitability Test (SST Injections) C->D E 5. Sample Injection Sequence D->E If SST Passes F 6. Peak Integration (Analyte & IS) E->F G 7. Calculate Area Ratios (Analyte/IS) F->G H 8. Quantify via Calibration Curve G->H I 9. Verify Bracketing SST H->I Final Check

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4,6-diphenylpyridazine proper disposal procedures

Operational Guide: Safe Disposal of 3-Chloro-4,6-diphenylpyridazine Part 1: Executive Directive Immediate Classification: Halogenated Organic Waste 3-Chloro-4,6-diphenylpyridazine (Formula: C₁₆H₁₁ClN₂) is a halogenated h...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3-Chloro-4,6-diphenylpyridazine

Part 1: Executive Directive

Immediate Classification: Halogenated Organic Waste 3-Chloro-4,6-diphenylpyridazine (Formula: C₁₆H₁₁ClN₂) is a halogenated heterocyclic aromatic compound. Unlike standard organic waste, the presence of the chlorine atom on the pyridazine ring mandates a specific disposal stream.

Core Rule: Do NOT dispose of this compound in:

  • General trash (Municipal Solid Waste).

  • Drain/Sewer systems (Strict prohibition).

  • Non-halogenated solvent waste containers (e.g., Acetone/Methanol waste).

Action: All waste containing >1000 ppm of this compound must be segregated into the Halogenated Waste Stream for high-temperature incineration with acid gas scrubbing.

Part 2: Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the physico-chemical properties driving the hazard. This compound is not just an irritant; its thermal decomposition profile dictates the disposal method.

Physico-Chemical Data Table
PropertySpecificationOperational Implication
Molecular Formula C₁₆H₁₁ClN₂Contains Nitrogen and Chlorine; potential for NOx and HCl generation upon combustion.
Molecular Weight ~266.73 g/mol Heavy organic; likely solid at STP.
Solubility Low in water; Soluble in DCM, DMSO, ChloroformRequires organic solvents for effective rinsing/cleaning.
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2][3] (Oral)Requires double-gloving and specific containment.
Thermal Fate Generates HCl, NOx, CO, CO₂Must be incinerated in facilities equipped with scrubbers.
The "Why" Behind the Protocol

The chlorine atom at the C3 position is chemically significant. While it allows for nucleophilic substitution in synthesis, during uncontrolled combustion (e.g., standard trash incineration), it can contribute to the formation of acidic gases (HCl) and, if not properly temperature-controlled, trace dioxins. Therefore, it qualifies as Halogenated Waste , which incurs a higher disposal cost but ensures environmental compliance.

Part 3: Operational Disposal Protocol

This section details the cradle-to-grave workflow for disposing of reaction byproducts, mother liquors, and contaminated solids.

A. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double Nitrile Gloves (0.11 mm min. thickness). The outer glove protects against physical abrasion; the inner glove provides a barrier against permeation if the outer glove is compromised by solvents like DCM.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

  • Body Protection: Standard flame-resistant lab coat.

B. Waste Segregation Logic (Decision Tree)

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

WasteSegregation Start Waste Generation: 3-Chloro-4,6-diphenylpyridazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PathA DISPOSAL STREAM A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->PathA Direct Transfer SolventCheck Is the solvent Halogenated? Liquid->SolventCheck PathB DISPOSAL STREAM B: Halogenated Solvent Waste (Label: Flammable, Toxic, Halogenated) SolventCheck->PathB Yes (e.g., DCM) SolventCheck->PathB No (e.g., Ethanol)* Note *CRITICAL: Even if dissolved in non-halogenated solvent, the presence of the solute classifies the ENTIRE mixture as Halogenated Waste. SolventCheck->Note

Figure 1: Segregation logic ensuring the compound never enters the non-halogenated stream.

C. Step-by-Step Disposal Procedure

Scenario 1: Solid Waste (Pure Compound or Silica Gel Cake)

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: Write "3-Chloro-4,6-diphenylpyridazine, Silica Gel" (if applicable).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Sealing: Ensure the lid is screwed on tightly. Do not use Parafilm alone as a seal.

Scenario 2: Liquid Waste (Mother Liquor)

  • Solvent Compatibility: Ensure the waste container is compatible with halogenated solvents (Glass or Fluorinated HDPE are preferred; standard LDPE may swell over time with chlorinated solvents).

  • Transfer: Pour the solution into the Halogenated Waste carboy.

    • Note: If the compound is dissolved in methanol (non-halogenated), the mixture must still go into the Halogenated container because the solute (the pyridazine) contains chlorine.

  • Rinsing: Triple rinse the reaction flask with a small volume of Dichloromethane (DCM) or Acetone. Add these rinses to the Halogenated Waste container.

Part 4: Regulatory Framework (RCRA Context)

For US-based laboratories operating under the EPA's Resource Conservation and Recovery Act (RCRA):

  • Waste Coding: While 3-Chloro-4,6-diphenylpyridazine is not explicitly listed with a "P" or "U" code, it must be characterized based on its properties.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.[4][5]

  • Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride or chloroform, the waste carries F001 or F002 codes [1].

  • Generator Status: The mass of this waste contributes to your facility's monthly hazardous waste generator status (VSQG, SQG, or LQG).

Part 5: Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution), evacuate the immediate area to prevent inhalation of dust or vapors.

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) and P100 filters if dust is present.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Disposal of Debris: All cleanup materials (pads, gloves, towels) must be disposed of as Solid Hazardous Waste (See Path A in Figure 1).

Part 6: Cradle-to-Grave Workflow

The following diagram outlines the lifecycle of the chemical from the bench to final destruction.

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Transfer MainStorage Central Waste Storage (90/180 Day Hold) SAA->MainStorage Weekly Pickup Vendor Licensed Waste Vendor (Transport) MainStorage->Vendor Manifest Sign-off Incinerator High-Temp Incineration (>1100°C with Scrubbers) Vendor->Incinerator Final Destruction

Figure 2: The chain of custody for halogenated aromatic waste.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Codes: F-List (Non-specific sources)." RCRA Regulations. Available at: [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary: Chlorinated Pyridazines." PubChem. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Segregating Halogenated Solvents." ACS Center for Lab Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-4,6-diphenylpyridazine

Topic: Personal protective equipment for handling 3-Chloro-4,6-diphenylpyridazine Content Type: Technical Safety & Operational Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Safe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Chloro-4,6-diphenylpyridazine Content Type: Technical Safety & Operational Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary & Risk Profile

Compound Class: Chlorinated Diazine / Heterocyclic Building Block CAS: 20375-65-9 (General analog reference) / Note: Specific CAS verification required per batch. Physical State: Solid (typically off-white to yellow powder).

As a Senior Application Scientist, I advise treating 3-Chloro-4,6-diphenylpyridazine not merely as a standard reagent, but as a Potent Pharmacophore Intermediate . While GHS classifications often list it as an Irritant (H315, H319, H335) , its structural properties (halogenated nitrogen heterocycle) suggest potential biological activity and sensitization risks common in drug discovery.

The Core Hazard: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption via solution handling. The operational goal is "Zero Skin Contact, Zero Inhalation."

Personal Protective Equipment (PPE) Matrix

We do not use a "one size fits all" approach. PPE is selected based on the Energy of the Task (potential for aerosolization) and the Scale of Operation .

Table 1: Task-Based PPE Specifications
Task CategoryScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
A. Inventory & Storage Sealed ContainersNone required if sealed.Single Nitrile (4 mil)Safety Glasses (ANSI Z87.1)Standard Lab Coat (Cotton/Poly)
B. Weighing & Transfer < 100 mgFume Hood (Sash <18")Double Nitrile (Outer: 4-5 mil)Safety Glasses + Side ShieldsLab Coat + Cuff Taping
C. Synthesis & Scale-Up > 100 mg or SolutionsFume Hood + N95 (if open)Silver Shield® (Laminate) or Double Nitrile (High Break-through)Chemical Splash GogglesTyvek® Sleeves or Disposable Apron
D. Spill Cleanup AnyP100 Half-Mask RespiratorDouble Nitrile + Utility Outer GloveFace Shield + GogglesFull Tyvek® Suit

Scientist’s Note on Glove Selection: Standard disposable nitrile gloves have a breakthrough time that decreases rapidly when this compound is dissolved in organic solvents (DCM, THF). For solution-phase handling (Task C), I recommend Silver Shield (Laminate) undergloves if working with concentrated solutions, or changing outer nitrile gloves every 15 minutes.

Operational Workflow: The "Safe-Weigh" Protocol

The most critical moment for exposure is the transition from the stock container to the reaction vessel. Static electricity can cause this powder to "jump," creating invisible aerosols.

The Engineering Control: Always work within a certified Chemical Fume Hood. Ensure face velocity is between 80–100 fpm .

Diagram 1: Solid Handling & Transfer Logic

This workflow minimizes the "Zone of Exposure" during the critical weighing phase.

SafeWeighingProtocol Start Start: Weighing Procedure CheckHood Verify Fume Hood (Sash < 18 inches) Start->CheckHood PPE_Don Don PPE: Double Nitrile + Lab Coat CheckHood->PPE_Don StaticCheck Is an Anti-Static Gun available? PPE_Don->StaticCheck DeIonize Neutralize Static Charge on Spatula & Vial StaticCheck->DeIonize Yes Weighing Transfer Solid to Tared Vial (Inside Hood) StaticCheck->Weighing No (Proceed with Caution) DeIonize->Weighing Clean Wipe Threads of Vial (Kimwipe + Solvent) Weighing->Clean Seal Cap Vial & Parafilm Clean->Seal Doffing Doff Outer Gloves (Inside Hood) Seal->Doffing End Proceed to Reaction Doffing->End

Caption: Step-by-step logic for weighing static-prone solids to prevent aerosol inhalation.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term sensitization risks.

A. Skin Contact (Dry Powder)

  • Do NOT wet initially. Water can cause the powder to cake or dissolve, increasing absorption rate.

  • Brush off: Gently brush excess powder off PPE/skin into a waste bin.

  • Doff & Wash: Remove contaminated clothing.[1][2][3][4] Wash skin with soap and cool water for 15 minutes. (Hot water opens pores; avoid it).

B. Eye Contact

  • Flush immediately at an eyewash station for 15 minutes .

  • Hold eyelids open to ensure irrigation of the cul-de-sac of the eye.

  • Seek medical attention immediately (ophthalmology consult recommended due to irritant nature).

Waste Disposal & Stream Management

3-Chloro-4,6-diphenylpyridazine is a halogenated aromatic. It must never enter the aqueous waste stream or standard trash.

Diagram 2: Waste Stream Decision Tree

WasteDisposal WasteSource Waste Generated TypeCheck State of Matter? WasteSource->TypeCheck SolidWaste Solid / Contaminated PPE TypeCheck->SolidWaste Solid/Wipes LiquidWaste Liquid Mother Liquor TypeCheck->LiquidWaste Solution BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidWaste->BinSolid HalogenCheck Halogenated Solvent Used? LiquidWaste->HalogenCheck BinHalo Halogenated Organic Waste (Red Can) HalogenCheck->BinHalo Yes (DCM, CHCl3) HalogenCheck->BinHalo No (But contains Product) BinNonHalo Non-Halogenated Organic Waste (Clear Can)

Caption: Decision logic for disposing of halogenated heterocycles. Note: The compound itself dictates the "Halogenated" stream.

References & Authority
  • PubChem. (2025).[5] 3-Chloro-6-phenylpyridazine Compound Summary (LCSS). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyridazine Derivatives.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.